ONO-TR-772
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H23ClFN3O3 |
|---|---|
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
tert-butyl N-[4-chloro-3-[[5-[2-(4-fluorophenyl)ethynyl]-3-methyl-2-pyridinyl]carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C26H23ClFN3O3/c1-16-13-18(6-5-17-7-9-19(28)10-8-17)15-29-23(16)31-24(32)21-14-20(11-12-22(21)27)30-25(33)34-26(2,3)4/h7-15H,1-4H3,(H,30,33)(H,29,31,32) |
Clave InChI |
DFSZNGQSGYXXNF-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
ONO-TR-772: A Technical Guide to its Function as a Dual TREK-1/TREK-2 Inhibitor in Neuroscience
Introduction
ONO-TR-772, also identified as VU6018042, is a synthetic organic compound that has emerged as a significant tool for neuroscience research.[1][2][3] It is a potent, selective, and central nervous system (CNS) penetrant inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels.[2][3][4] These channels are members of the two-pore domain potassium (K2P) channel family, which play a crucial role in regulating neuronal excitability.[2][5] This technical guide provides an in-depth overview of the function, properties, and experimental evaluation of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
The primary function of this compound in neuroscience is the inhibition of TREK-1 (K2P2.1) and TREK-2 potassium channels.[1][2][4] These channels are widely expressed in the central and peripheral nervous systems and are involved in various physiological processes, including the modulation of neuronal resting membrane potential, protection against neurotoxic insults, and regulation of mood and cognition.[2][6] By blocking these channels, this compound can increase neuronal excitability. This mechanism is being explored for its therapeutic potential in CNS disorders.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) |
| Human TREK-1 | Manual Patch Clamp | 15 |
| Human TREK-1 | Thallium Flux | 260 |
Data sourced from ACS Medicinal Chemistry Letters.[4][7]
Table 2: Selectivity Profile of this compound
| Channel | Assay Type | IC50 or % Inhibition | Selectivity Fold (vs. TREK-1) |
| TREK-2 | Electrophysiology | Equipotent to TREK-1 | ~1 |
| TASK-1 | Thallium Flux | >10 µM | >67 |
| TASK-2 | Thallium Flux | >10 µM | >67 |
| TASK-3 | Thallium Flux | >10 µM | >67 |
| TRESK | Thallium Flux | >10 µM | >67 |
| TRAAK | Thallium Flux | >10 µM | >67 |
| TWIK-2 | Thallium Flux | >10 µM | >67 |
Data indicates high selectivity for TREK channels over other K2P family members.[4]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| CNS Penetration (Kp) | Rat | 0.98 |
| Plasma Protein Binding (Human) | In Vitro | 99.4% |
| Plasma Protein Binding (Rat) | In Vitro | 99.9% |
| Plasma Protein Binding (Mouse) | In Vitro | 98.4% |
| ChromatoLogD | - | 5.16 |
High CNS penetration indicates the compound can effectively reach its target in the brain.[2][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Thallium Flux Assay for TREK-1 Inhibition
This high-throughput screening assay was utilized to identify and characterize inhibitors of the TREK-1 channel.[4]
-
Cell Line: A stable cell line expressing human TREK-1 was used.
-
Assay Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the TREK-1 channels using a Tl+-sensitive fluorescent dye. Inhibition of the channel reduces the Tl+ influx, leading to a decrease in the fluorescent signal.
-
Procedure:
-
Cells are plated in microtiter plates and loaded with the thallium-sensitive dye.
-
This compound at various concentrations is pre-incubated with the cells.
-
A stimulus solution containing thallium is added to initiate ion flux.
-
The change in fluorescence is measured over time using a plate reader.
-
The IC50 value is calculated from the concentration-response curve.
-
Manual Patch Clamp Electrophysiology
This "gold standard" technique was used to confirm the potency and mechanism of TREK-1 inhibition by this compound.[4]
-
Cell Preparation: Cells stably expressing human TREK-1 are cultured on coverslips.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Experimental Protocol:
-
The cell is held at a specific membrane potential.
-
Voltage steps are applied to elicit TREK-1 currents.
-
This compound is applied to the cell via the perfusion system at increasing concentrations.
-
The inhibition of the TREK-1 current is measured at each concentration.
-
The IC50 is determined by fitting the concentration-response data.
-
MK-801 Challenge Novel Object Recognition (NOR) Task
This in vivo behavioral paradigm was used to assess the pro-cognitive effects of this compound.[2][4]
-
Animal Model: Male CD-1 mice were used for this study.[4]
-
Drug Administration:
-
Experimental Phases:
-
Habituation: Mice are individually habituated to the empty testing arena.
-
Training (Familiarization) Phase: 90 minutes after MK-801 treatment, each mouse is placed in the arena with two identical objects and allowed to explore for a set period.[4]
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. An increase in the discrimination index in the this compound treated group compared to the vehicle group indicates an amelioration of the MK-801-induced cognitive deficit. This compound demonstrated a minimum effective dose (MED) of 10 mg/kg in this paradigm.[2][3][4]
Visualizations
The following diagrams illustrate key concepts related to this compound.
Signaling Pathway of TREK-1 Inhibition
Caption: Inhibition of TREK-1/2 channels by this compound prevents K+ efflux, leading to membrane depolarization and increased neuronal excitability.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow of the MK-801 challenge Novel Object Recognition (NOR) task used to evaluate the pro-cognitive effects of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TREK-1 and TREK-2 channels in the central nervous system. Its high potency, selectivity, and ability to penetrate the CNS make it a suitable probe for preclinical in vivo studies.[2][3][4] The demonstrated efficacy of this compound in a rodent model of cognitive impairment suggests that inhibition of TREK channels may be a viable therapeutic strategy for certain neurological disorders.[4] Further research and optimization of compounds like this compound, such as the development of ONO-9517601 and ONO-7927846, continue to advance our understanding of the therapeutic potential of targeting K2P channels.[6][7][8]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [논문]Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound [scienceon.kisti.re.kr]
- 6. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-TR-772: A Technical Guide to a Selective TREK-1/TREK-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-TR-772 (also known as VU6018042) is a potent and selective dual inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family.[1][2] As a central nervous system (CNS) penetrant compound, this compound has demonstrated efficacy in preclinical models of cognitive impairment, making it a valuable tool for investigating the therapeutic potential of TREK channel inhibition.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways.
Introduction to TREK-1 and TREK-2 Channels
TREK-1 and TREK-2 are outwardly rectifying potassium channels that contribute to the background ("leak") potassium currents in neurons, thereby playing a crucial role in setting the resting membrane potential and regulating neuronal excitability.[1][4] These channels are polymodal, meaning they are gated by a variety of physical and chemical stimuli, including membrane stretch, temperature, intracellular pH, and signaling molecules such as G-protein coupled receptors (GPCRs).[5][6] The formation of both homodimers and heterodimers of TREK-1 and TREK-2 subunits contributes to the diversity of their functional properties.[7][8] Inhibition of TREK-1 and TREK-2 channels is being explored as a therapeutic strategy for several neurological disorders, including depression and cognitive impairments.[3][5]
This compound: A Selective Dual Inhibitor
This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[9] It is characterized by a potent inhibitory activity on TREK-1 and TREK-2 channels, with high selectivity over other K2P channel family members.[1] Its ability to cross the blood-brain barrier makes it a suitable tool for in vivo studies of CNS disorders.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | Species | IC50 (nM) | Selectivity vs. Other K2P Channels | Reference |
| TREK-1 | Manual Patch Clamp | Human | 15 | >67-fold | [1] |
| TREK-2 | Electrophysiology | - | Equipotent to TREK-1 | - | [9] |
| Other K2P Channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK) | Electrophysiology | - | >10,000 | - | [1] |
Table 2: Pharmacokinetic and In Vivo Efficacy of this compound
| Parameter | Species | Value | Reference |
| CNS Penetrance (Kp) | Rat | 0.98 | [1][3] |
| In Vivo Efficacy (MED) | Mouse | 10 mg/kg (in MK-801 challenge NOR) | [3][9] |
Signaling Pathways
The inhibition of TREK-1 and TREK-2 channels by this compound is expected to lead to neuronal depolarization, thereby increasing neuronal excitability. This can have downstream effects on various signaling pathways. One such pathway involves the modulation of NF-κB, a transcription factor implicated in inflammatory and immune responses.
Caption: Signaling pathway of TREK-1/TREK-2 inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Thallium Flux Assay for K2P Channel Activity
This assay is a high-throughput method to assess the activity of potassium channels. Thallium ions (Tl+) can pass through open potassium channels and their influx into the cell can be measured using a Tl+-sensitive fluorescent dye.
Experimental Workflow:
Caption: Workflow for the Thallium Flux Assay.
Methodology:
-
Cell Culture: Culture a stable cell line expressing the human TREK-1 or TREK-2 channel (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 20 µL of loading buffer containing a thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit) to each well. Incubate the plate at room temperature for 60-90 minutes in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Compound Addition: Add the diluted compound solutions to the cell plate.
-
Thallium Stimulation and Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Simultaneously add a stimulus buffer containing thallium sulfate (B86663) and immediately begin measuring the fluorescence intensity at an appropriate excitation/emission wavelength.
-
Data Analysis: Determine the rate of thallium influx by analyzing the fluorescence signal over time. Plot the concentration-response curve and calculate the IC50 value for this compound.
Manual Patch-Clamp Electrophysiology
This "gold-standard" technique allows for the direct measurement of ion channel currents in whole-cell or excised-patch configurations, providing detailed information on channel activity and the mechanism of inhibition.
Methodology:
-
Cell Preparation: Use transiently or stably transfected cells expressing TREK-1 or TREK-2 channels.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV and apply voltage ramps or steps to elicit TREK channel currents.
-
Compound Application: Perfuse the cells with an external solution containing various concentrations of this compound. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Data Acquisition and Analysis: Record the currents before and after compound application. Measure the peak current amplitude and calculate the percentage of inhibition at each concentration to determine the IC50 value.
Novel Object Recognition (NOR) Test in the MK-801-Induced Cognitive Deficit Model
The NOR test is used to assess recognition memory in rodents. The NMDA receptor antagonist MK-801 is used to induce a cognitive deficit that can be potentially rescued by a test compound.[5]
Experimental Workflow:
References
- 1. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Functional Heterodimers by TREK-1 and TREK-2 Two-pore Domain Potassium Channel Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Small Molecule Activators of TREK-2 Channels Stimulate Dorsal Root Ganglion c-Fiber Nociceptor Two-Pore-Domain Potassium Channel Currents and Limit Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermoregulatory Dysfunction in Parkinson’s Disease: Mechanisms, Implications, and Therapeutic Perspectives [mdpi.com]
- 7. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
ONO-TR-772 (VU6018042): A Technical Whitepaper on a Novel TREK Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of ONO-TR-772 (VU6018042), a potent and selective dual inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels. This compound is a central nervous system (CNS) penetrant compound that has demonstrated pro-cognitive efficacy in preclinical models, making it a valuable tool for investigating the therapeutic potential of TREK channel modulation in neurological disorders. This guide details the synthetic chemistry, in vitro and in vivo pharmacology, and pharmacokinetic properties of this compound, presenting key data in a structured format and outlining the experimental protocols employed in its characterization.
Introduction
The two-pore domain potassium (K2P) channels, particularly the TREK subfamily (TREK-1, TREK-2, and TRAAK), are key regulators of neuronal excitability. Their activity influences resting membrane potential and cellular response to various stimuli. Dysregulation of TREK channels has been implicated in a range of neurological and psychiatric conditions, including cognitive impairment. Inhibition of TREK-1, for instance, has been shown to protect against anesthesia-induced cognitive deficits, and its expression is elevated in the hippocampus of schizophrenic patients.
The development of selective small molecule inhibitors for TREK channels has been a significant challenge. This compound (VU6018042) emerged from a focused drug discovery campaign aimed at identifying potent and CNS-penetrant TREK inhibitors. This effort began with a high-throughput screening (HTS) hit and progressed through a hit-to-lead optimization process that successfully addressed initial liabilities in potency and pharmacokinetic profile.
Discovery and Synthesis
The discovery of this compound originated from a weak HTS hit, ONO-1530283, which exhibited a TREK-1 IC50 of 7.7 μM.[1] Initial optimization efforts led to a 17-fold improvement in potency with ONO-0606822 (IC50 = 0.46 μM), but this compound suffered from high clearance and lipophilicity.[2] A key breakthrough was the replacement of a benzyl (B1604629) ether linker with an acetylene (B1199291) linker, which proved to be a successful isosteric replacement and unlocked productive structure-activity relationships (SAR).[1][3]
Further optimization, including a critical fluorination of a phenyl moiety, significantly enhanced pharmacokinetic properties and CNS penetration, culminating in the identification of this compound.[1][3] The synthesis of heteroaryl analogues of this compound involved a Sonogashira coupling reaction.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound (VU6018042).
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Species | IC50 | Selectivity vs. TREK-1 |
| TREK-1 | Thallium Flux | Human | 15 nM | - |
| TREK-1 | Manual Patch Clamp | Human | 15 nM | - |
| TREK-2 | Electrophysiology | Human | Equipotent to TREK-1 | ~1-fold |
| TASK-1 | Electrophysiology | Human | >10 μM | >667-fold |
| TASK-2 | Electrophysiology | Human | >10 μM | >667-fold |
| TASK-3 | Electrophysiology | Human | >10 μM | >667-fold |
| TRESK | Electrophysiology | Human | >10 μM | >667-fold |
| TWIK-2 | Electrophysiology | Human | >10 μM | >667-fold |
| TRAAK | Electrophysiology | Human | >10 μM | >667-fold |
Table 2: In Vitro and In Vivo Pharmacokinetics
| Parameter | Species | Value |
| Microsomal Intrinsic Clearance (CLint) | Human | 7.5 mL/min/kg |
| Rat | 29 mL/min/kg | |
| Mouse | 13 mL/min/kg | |
| Plasma Protein Binding | Human | 99.4% |
| Rat | 99.9% | |
| Mouse | 98.4% | |
| Brain Homogenate Binding | Rat | >99.9% |
| Mouse | 99.4% | |
| Aqueous Solubility | - | <5 μM |
| cLogP | - | 5.53 |
| In Vivo Clearance (CLp) | Rat | 21.2 mL/min/kg |
| Volume of Distribution (Vd) | Rat | 6.7 L/kg |
| Half-life (t1/2) | Rat | 6.78 h |
| Brain Penetration (Kp) | Rat | 0.98 |
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | MED |
| MK-801 Challenge Novel Object Recognition | Mouse (CD-1) | Enhanced Recognition Memory | 10 mg/kg (IP) [1][3] |
Experimental Protocols
Synthesis of this compound (VU6018042)
The synthesis of this compound and its analogues was achieved through a multi-step sequence. A key transformation involved a Sonogashira coupling to install the acetylene linker. The general synthetic approach is outlined below.
-
General Procedure: The synthesis commenced with the preparation of the requisite heteroaryl halides and terminal alkynes. A palladium-catalyzed Sonogashira cross-coupling reaction was then employed to connect these two fragments. Subsequent chemical modifications, including the introduction of the fluorinated phenyl group and other functionalities, were carried out to yield the final compound, this compound. Purification was typically performed using column chromatography. The structure and purity of the final compound and all intermediates were confirmed by ¹H NMR, ¹³C NMR, and HRMS.
In Vitro Assays
This high-throughput screening assay was used to determine the potency of compounds as inhibitors of the TREK-1 channel.
-
Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through the TREK-1 channel into cells. Inhibition of the channel results in a decreased thallium flux, which is detected by a fluorescent dye sensitive to intracellular thallium concentration.
-
Methodology:
-
HEK293 cells stably expressing the human TREK-1 channel were plated in 384-well plates.
-
Cells were loaded with a thallium-sensitive fluorescent dye.
-
Compound dilutions were added to the wells and incubated.
-
A stimulus solution containing thallium sulfate (B86663) was added to initiate ion flux.
-
The change in fluorescence was measured over time using a plate reader.
-
IC50 values were calculated from the concentration-response curves.
-
This technique was used to confirm the activity and determine the selectivity of this compound on various K2P channels.
-
Principle: This gold-standard method directly measures the ionic current flowing through the channel in the membrane of a single cell.
-
Methodology:
-
Whole-cell patch-clamp recordings were performed on cells expressing the target ion channel (e.g., TREK-1, TREK-2, TASK-1, etc.).
-
Cells were voltage-clamped, and a series of voltage steps were applied to elicit channel currents.
-
This compound was perfused at various concentrations, and the resulting inhibition of the channel current was measured.
-
IC50 values were determined by fitting the concentration-response data.
-
In Vivo Assays
These studies were conducted to determine the pharmacokinetic profile of this compound.
-
Methodology:
-
Male Sprague-Dawley rats were administered this compound via intravenous (IV) and oral (PO) routes in a cassette dosing format.
-
Blood samples were collected at various time points post-dosing.
-
Plasma was separated by centrifugation.
-
At the end of the study, brains were collected to determine brain penetration.
-
The concentration of this compound in plasma and brain homogenates was determined by LC-MS/MS.
-
Pharmacokinetic parameters (CLp, Vd, t1/2, Kp) were calculated using non-compartmental analysis.
-
This behavioral paradigm was used to assess the pro-cognitive effects of this compound.[1]
-
Principle: This task is based on the innate tendency of rodents to explore a novel object more than a familiar one. Cognitive impairment, induced by the NMDA receptor antagonist MK-801, disrupts this preference. A pro-cognitive compound is expected to rescue this deficit.
-
Methodology:
-
Male CD-1 mice were used for the study.
-
On day 1 (habituation), mice were allowed to freely explore an empty arena.
-
On day 2 (training), mice were administered vehicle or this compound (3, 10, or 30 mg/kg, IP) 3.5 hours prior to the administration of MK-801. Following MK-801 administration, mice were placed in the arena with two identical objects and allowed to explore.
-
On day 3 (testing), 90 minutes after the training session, one of the familiar objects was replaced with a novel object.
-
The time spent exploring each object was recorded, and a discrimination index was calculated.
-
Visualizations
Signaling Pathway
Experimental Workflows
Conclusion
This compound (VU6018042) is a significant advancement in the development of tool compounds for studying the physiological and pathological roles of TREK channels. It is a potent, selective, and CNS-penetrant dual inhibitor of TREK-1 and TREK-2. The successful discovery of this compound demonstrates the feasibility of developing high-quality chemical probes for the K2P channel family. Its demonstrated pro-cognitive effects in a challenging preclinical model highlight the potential of TREK channel inhibition as a therapeutic strategy for cognitive disorders. Further investigation with this valuable tool compound is warranted to fully elucidate the therapeutic promise of this mechanism.
References
ONO-TR-772: A Potent and Selective TREK Channel Inhibitor for Cognitive Disorder Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ONO-TR-772, also known as VU6018042, is a significant pharmacological tool in the exploration of cognitive disorders. It is a potent, selective, and centrally nervous system (CNS) penetrant inhibitor of the TWIK-related K+ (TREK) channels, specifically TREK-1 and TREK-2. These two-pore domain potassium (K2P) channels are implicated in the pathophysiology of various neurological and psychiatric conditions, including cognitive deficits. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its use in preclinical research.
Core Mechanism of Action: TREK Channel Inhibition
This compound exerts its pro-cognitive effects by inhibiting TREK-1 and TREK-2 channels.[1][2] These channels are members of the K2P potassium channel family and are highly expressed in the CNS, where they play a crucial role in regulating neuronal excitability.[2] By inhibiting these channels, this compound can modulate neuronal activity, which is believed to be the basis for its therapeutic potential in cognitive disorders. Numerous studies have linked the inhibition of TREK-1 to protection against cognitive impairment.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its optimized successors, ONO-9517601 and ONO-7927846.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | IC50 | Selectivity | Reference |
| TREK-1 | Thallium Flux | 15 nM | >10 µM vs. other K2P channels (except TREK-2) | [1][2][3][4] |
| TREK-1 | Human Manual Patch Clamp | 15 nM | - | [1][2] |
| TREK-2 | Electrophysiology | Equipotent to TREK-1 | - | [1][2] |
| Other K2P Channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK) | Electrophysiology | >67-fold selective over these channels | - | [1][2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound and Optimized Analogs
| Compound | CNS Penetration (Rat Kp) | Efficacy Model | Minimum Effective Dose (MED) | Reference |
| This compound (VU6018042) | 0.98 | MK-801 Challenge NOR | 10 mg/kg (IP) | [1][2][3][4] |
| ONO-9517601 (VU6022856) | Not Specified | MK-801 Challenge Rat NOR | 1 mg/kg | [5][6][7][8] |
| ONO-7927846 (VU6024391) | Not Specified | MK-801 Challenge Rat NOR | 0.3 mg/kg | [5][6][7][8] |
Signaling Pathway and Mechanism of Action
The proposed mechanism for the pro-cognitive effects of this compound involves the modulation of neuronal excitability through the inhibition of TREK-1 and TREK-2 channels. The following diagram illustrates this pathway.
Caption: Mechanism of this compound in enhancing cognitive function.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Thallium Flux Assay for TREK-1 Inhibition
This assay is a high-throughput method to screen for inhibitors of TREK-1 channels.
Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the TREK-1 channel. Channel inhibition by a compound like this compound reduces Tl+ influx, which is detected by a Tl+-sensitive fluorescent dye.
Methodology:
-
Cell Culture: Stably express the human TREK-1 channel in a suitable cell line (e.g., HEK293).
-
Dye Loading: Plate the cells in a 96- or 384-well plate and load them with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period.
-
Thallium Stimulation: Add a stimulus buffer containing Tl+ to initiate influx through the TREK-1 channels.
-
Fluorescence Reading: Measure the change in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence signal against the compound concentration.
Caption: Workflow for the Thallium Flux Assay.
MK-801 Challenged Novel Object Recognition (NOR) Task
This behavioral paradigm is used to assess the pro-cognitive effects of compounds in rodent models of cognitive impairment.
Principle: The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones. Cognitive impairment, induced by the NMDA receptor antagonist MK-801, disrupts this preference. A pro-cognitive compound like this compound is expected to rescue this deficit.
Methodology:
-
Habituation: Individually house the animals (e.g., male CD-1 mice) and habituate them to the testing arena in the absence of any objects for a set period over several days.
-
Drug Administration: Administer this compound (e.g., 3, 10, and 30 mg/kg, IP) 3.5 hours prior to the administration of MK-801.[1] A vehicle control group and a normal (no MK-801) group should be included.
-
MK-801 Challenge: Administer MK-801 to induce cognitive impairment.
-
Training (Familiarization) Phase: 90 minutes after drug administration, place two identical objects in the arena and allow the animal to explore them for a defined period.[1]
-
Testing Phase: After a retention interval, replace one of the familiar objects with a novel object and allow the animal to explore again.
-
Data Collection and Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI), which is the ratio of time spent exploring the novel object to the total exploration time. A higher DI indicates better recognition memory. Statistical analysis (e.g., t-test, Dunnett's post-hoc test) is used to compare the different treatment groups.[1]
Caption: Experimental workflow for the Novel Object Recognition task.
Conclusion
This compound is a valuable in vivo tool compound for investigating the role of TREK-1 and TREK-2 channels in cognitive processes.[1][2] Its high potency, selectivity, and CNS penetration make it a suitable probe for preclinical studies aimed at validating these channels as therapeutic targets for cognitive disorders. The subsequent optimization of this compound has led to the discovery of even more potent analogs, such as ONO-9517601 and ONO-7927846, providing a range of tools for the research community.[5][6][7][8] Further research with these compounds will be critical in elucidating the therapeutic potential of TREK channel inhibition for the treatment of cognitive deficits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PMC [pmc.ncbi.nlm.nih.gov]
ONO-TR-772: A Technical Guide to a Selective TREK-1/TREK-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-TR-772, also known as VU6018042, is a potent and selective dual inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family.[1][2][3] These channels are implicated in a variety of physiological processes, and their modulation represents a promising therapeutic avenue for neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, designed to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound was developed through a medicinal chemistry effort that began with a high-throughput screening (HTS) hit possessing a benzyl (B1604629) ether linker. This was subsequently optimized to an acetylene (B1199291) linker to improve potency and pharmacokinetic properties. A key fluorination step was instrumental in enhancing its central nervous system (CNS) penetration.[1][2][3]
| Property | Value | Source |
| Synonyms | VU6018042 | |
| Molecular Formula | C₂₆H₂₃ClFN₃O | |
| Molecular Weight | 479.93 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Biological Activity and Pharmacokinetics
This compound is a potent inhibitor of both TREK-1 and TREK-2 channels. Its high selectivity against other K2P channels and favorable pharmacokinetic profile, including significant CNS penetration, make it a valuable tool for in vivo studies.
Table 2.1: In Vitro Potency and Selectivity
| Target | Assay | IC₅₀ | Selectivity vs. Other K2P Channels | Source |
| Human TREK-1 | Manual Patch Clamp | 15 nM | >67-fold (vs. TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK) | [1] |
| Mouse TREK-1 | Manual Patch Clamp | 67 nM | N/A | [1] |
| Human TREK-2 | Electrophysiology | Equipotent to TREK-1 | N/A | [1] |
| Other K2P Channels | Thallium Flux | >10 µM | N/A | [2][3] |
| Cardiovascular Ion Channels (hERG, Cav1.2, etc.) | Electrophysiology | >10 µM | >667-fold | [1] |
Table 2.2: In Vivo Pharmacokinetic Properties
| Species | Parameter | Value | Dosing | Source |
| Rat | Kₚ (Brain/Plasma Ratio) | 0.98 | N/A | [1][2][3] |
| Rat | In vivo Clearance (CLp) | Significantly reduced by 4-F phenyl moiety | N/A | [1] |
| Mouse | Minimum Effective Dose (MED) in NOR task | 10 mg/kg | Intraperitoneal (IP) | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the potassium ion flux through TREK-1 and TREK-2 channels. These channels are "leak" potassium channels that play a crucial role in setting the resting membrane potential of neurons. By inhibiting these channels, this compound can modulate neuronal excitability, which is the basis for its potential therapeutic effects in cognitive enhancement.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process culminating in a Sonogashira coupling reaction. The full synthetic scheme and characterization data (¹H NMR, ¹³C NMR, HRMS) are available in the supporting information of the primary publication.[1]
-
Key Steps:
-
Starting Materials: Commercially available substituted anilines and alkynes.
-
Core Formation: Construction of the core heterocyclic structure.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide to introduce the acetylene linker.
-
Final Modification: Introduction of the fluorophenyl group.
-
Purification: Purification by column chromatography and/or recrystallization.
-
In Vitro TREK-1 Inhibition Assay (Thallium Flux)
This high-throughput assay is used to determine the potency of compounds in inhibiting TREK-1 channel activity.
-
Principle: TREK-1 channels are permeable to thallium (Tl⁺) ions. A Tl⁺-sensitive fluorescent dye is loaded into cells expressing TREK-1. Upon channel opening, Tl⁺ influx leads to an increase in fluorescence, which is quenched in the presence of an inhibitor.
-
Protocol:
-
Cell Culture: HEK293 cells stably expressing human TREK-1 are plated in 384-well plates.
-
Dye Loading: Cells are incubated with a Tl⁺-sensitive dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Compound Incubation: this compound or control compounds are added to the wells at various concentrations and incubated.
-
Thallium Stimulation: A solution containing Tl⁺ is added to the wells to initiate influx through open TREK-1 channels.
-
Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.
-
In Vivo Efficacy (MK-801-Challenged Novel Object Recognition Task)
This behavioral assay assesses the pro-cognitive effects of this compound in a rodent model of cognitive impairment.
-
Principle: The novel object recognition (NOR) task is based on the innate tendency of rodents to explore novel objects more than familiar ones. Cognitive impairment, induced by the NMDA receptor antagonist MK-801, disrupts this preference. A cognitive-enhancing compound is expected to rescue this deficit.
-
Protocol:
-
Animals: Male CD-1 mice are used.
-
Habituation: Mice are habituated to the testing arena in the absence of objects.
-
Training (Familiarization) Phase: Mice are placed in the arena with two identical objects and allowed to explore freely.
-
Drug Administration: this compound (e.g., 3, 10, 30 mg/kg, IP) or vehicle is administered. After a set time, MK-801 (a dose known to induce cognitive deficits) is administered.
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis is performed to compare the DI between treatment groups.
-
References
An In-depth Technical Guide to ONO-TR-772 for the Investigation of Potassium Channel Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ONO-TR-772 (also known as VU6018042), a potent and selective inhibitor of the TWIK-related K+ (TREK) channel subfamily. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support researchers in utilizing this compound for the investigation of potassium channel function, particularly in the context of cognitive neuroscience.
Core Compound Properties and Activity
This compound is a highly selective inhibitor of the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) two-pore domain potassium channels.[1][2] Its development as a central nervous system (CNS) penetrant tool compound has enabled the exploration of TREK channel modulation in vivo.[1][2]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 | Selectivity vs. Other K2P Channels | Reference |
| TREK-1 (KCNK2) | Manual Patch Clamp | Human | 15 nM | >67-fold vs. TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK | [1] |
| TREK-1 (Kcnk2) | Manual Patch Clamp | Mouse | 67 nM | - | [1] |
| TREK-2 (KCNK10) | Electrophysiology | Human | Equipotent to TREK-1 | - | [1] |
| Other K2P Channels | Thallium Flux Assay | Human | >10 µM | - | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Method | Reference |
| Brain Penetration (Kp) | Rat | 0.98 | In vivo PK study | [1][2] |
| Brain Penetration (Kp) | Mouse | 0.44 | In vivo PK study (10 mg/kg PO) | [1] |
| Plasma Protein Binding | Human | 99.4% | In vitro assay | [3] |
| Plasma Protein Binding | Rat | 99.9% | In vitro assay | [3] |
| Plasma Protein Binding | Mouse | 98.4% | In vitro assay | [3] |
| Brain Homogenate Binding | Rat | >99.9% | In vitro assay | |
| Brain Homogenate Binding | Mouse | 99.4% | In vitro assay | |
| In Vitro Clearance (CLint) | Human Liver Microsomes | 7.5 mL/min/kg | In vitro metabolic stability assay | |
| In Vitro Clearance (CLint) | Rat Liver Microsomes | 29 mL/min/kg | In vitro metabolic stability assay | |
| In Vitro Clearance (CLint) | Mouse Liver Microsomes | 13 mL/min/kg | In vitro metabolic stability assay |
Experimental Protocols
In Vitro Electrophysiology: Manual Patch Clamp Assay for TREK-1 Inhibition
This protocol describes a representative whole-cell manual patch-clamp experiment to assess the inhibitory activity of this compound on TREK-1 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing human or mouse TREK-1.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.
Recording Protocol:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 800 ms) to elicit TREK-1 currents.
-
Establish a stable baseline current by perfusing the cell with the external solution containing the vehicle (e.g., 0.1% DMSO).
-
Apply this compound at various concentrations by perfusing the cell with the external solution containing the compound.
-
Record the current inhibition at each concentration after the current reaches a steady state.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy: MK-801-Induced Cognitive Deficit Model (Novel Object Recognition Test)
This protocol outlines the novel object recognition (NOR) test in mice to evaluate the pro-cognitive effects of this compound against a memory deficit induced by the NMDA receptor antagonist MK-801.
Animals:
-
Male CD-1 mice are commonly used. House animals individually for at least one week before the experiment with ad libitum access to food and water.
Apparatus:
-
A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.
-
A set of identical objects for the training phase and a set of novel objects for the testing phase. Objects should be of similar size but different in shape and texture, and heavy enough not to be displaced by the mice.
Experimental Procedure:
-
Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and adaptation to the new environment.
-
Training (Day 2):
-
Administer this compound (e.g., 3, 10, 30 mg/kg, IP) or vehicle.
-
After a specific pretreatment time (e.g., 3.5 hours), administer MK-801 (e.g., 0.1-0.2 mg/kg, IP) or saline.
-
After a further delay (e.g., 30 minutes), place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
-
Testing (Day 2, after inter-trial interval):
-
After an inter-trial interval (e.g., 90 minutes), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one. A DI close to zero suggests a memory deficit.
-
Compare the DI of the this compound treated groups with the vehicle-treated/MK-801 challenged group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test). The minimum effective dose (MED) is the lowest dose that produces a statistically significant improvement in the DI. For this compound, the MED was found to be 10 mg/kg.[1]
Signaling Pathways
TREK-1 channels are regulated by a variety of signaling pathways, making them important integrators of cellular signals that modulate neuronal excitability. Their inhibition by this compound is expected to influence these downstream pathways.
TREK-1 is a leak potassium channel that contributes to the resting membrane potential of neurons. Its activity is modulated by G-protein coupled receptors (GPCRs). Activation of Gs-coupled receptors leads to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates TREK-1, leading to its inhibition. Similarly, activation of Gq-coupled receptors activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and diacylglycerol (DAG). This leads to the activation of Protein Kinase C (PKC), which also phosphorylates and inhibits TREK-1. Inhibition of TREK-1 by compounds like this compound would lead to membrane depolarization, increased neuronal excitability, and potentially enhanced neurotransmitter release, which may underlie its pro-cognitive effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PMC [pmc.ncbi.nlm.nih.gov]
ONO-TR-772: A Technical Guide to a Selective TREK-1/TREK-2 Inhibitor for Cognitive Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TWIK-related potassium (TREK) channels, specifically TREK-1 and TREK-2, are members of the two-pore domain potassium (K2P) channel family. These channels are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability. By contributing to the resting membrane potential, TREK channels influence neurotransmission and synaptic plasticity, processes fundamental to learning and memory. Emerging evidence suggests that inhibition of TREK channels may offer a novel therapeutic strategy for treating cognitive deficits associated with various neurological and psychiatric disorders.
ONO-TR-772 (also known as VU6018042) is a potent, selective, and central nervous system (CNS) penetrant dual inhibitor of TREK-1 and TREK-2 channels.[1][2] Its development as a tool compound has provided researchers with a valuable pharmacological probe to explore the therapeutic potential of TREK inhibition in basic research settings. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its pharmacological properties, key in vivo efficacy data, detailed experimental protocols, and the proposed signaling pathways underlying its pro-cognitive effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | Species | IC50 (nM) | Selectivity | Reference |
| TREK-1 | Manual Patch Clamp | Human | 15 | - | [2] |
| TREK-2 | Electrophysiology | Not Specified | Equipotent to TREK-1 | - | [2] |
| TASK-1 | Not Specified | Not Specified | >10,000 | >67-fold vs TREK-1 | [2] |
| TASK-2 | Not Specified | Not Specified | >10,000 | >67-fold vs TREK-1 | [2] |
| TASK-3 | Not Specified | Not Specified | >10,000 | >67-fold vs TREK-1 | [2] |
| TRESK | Not Specified | Not Specified | >10,000 | >67-fold vs TREK-1 | [2] |
| TWIK-2 | Not Specified | Not Specified | >10,000 | >67-fold vs TREK-1 | [2] |
| TRAAK | Not Specified | Not Specified | >10,000 | >67-fold vs TREK-1 | [2] |
| Cardiovascular Ion Channel Panel (Cav1.2, HCN4, Kir2.1, Kv1.5, Kv4.3, KCNQ1, Nav1.5, hERG) | Not Specified | Not Specified | <50% inhibition at 10 µM | High | [2] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Cognitive Impairment
| Animal Model | Assay | Dosing Regimen | Key Finding | Reference |
| MK-801-induced cognitive impairment in mice | Novel Object Recognition (NOR) | 10 mg/kg, intraperitoneal (IP) | Reversal of MK-801-induced recognition memory deficits | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Brain Penetration (Kp) | Rat | 0.98 | [1][3] |
| Oral Bioavailability | Rat | Not publicly available | |
| Plasma Clearance | Rat | Not publicly available | |
| Half-life | Rat | Not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
Thallium Flux Assay for TREK Channel Inhibition
This assay is a high-throughput method used to measure the activity of potassium channels, such as TREK-1 and TREK-2. Thallium ions (Tl+) can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye loaded into the cells. Inhibition of the channel reduces Tl+ influx and the corresponding fluorescent signal.
Materials:
-
HEK293 cells stably expressing the TREK channel of interest
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus buffer (assay buffer containing a high concentration of Tl+)
-
This compound and other test compounds
-
384-well microplates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed the TREK-expressing HEK293 cells into 384-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add this compound or other test compounds at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
Thallium Addition and Signal Detection: Place the microplate in a fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline fluorescence, add the Tl+-containing stimulus buffer to all wells.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx through the TREK channels. The inhibitory effect of this compound is determined by comparing the rate of Tl+ flux in the presence of the compound to the control (vehicle-treated) wells. IC50 values are calculated from the concentration-response curves.
Novel Object Recognition (NOR) Test for Cognitive Function in Mice
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.
-
Video tracking software for automated recording and analysis of animal behavior.
-
MK-801 (NMDA receptor antagonist to induce cognitive impairment)
-
This compound
Procedure:
-
Habituation (Day 1): Place each mouse individually in the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
Training/Acquisition Trial (Day 2):
-
Administer the vehicle or MK-801 to the mice.
-
After a specified pre-treatment time, administer vehicle or this compound.
-
Place two identical (familiar) objects in the arena.
-
Place the mouse in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose of the mouse being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
-
Testing/Retention Trial (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: DI = (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.
-
A DI close to zero suggests a deficit in recognition memory.
-
Statistical analysis is performed to compare the DI between different treatment groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for the pro-cognitive effects of this compound and the experimental workflow for in vivo efficacy testing.
Caption: Proposed signaling cascade initiated by this compound.
Caption: Workflow for assessing this compound's pro-cognitive effects.
References
- 1. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound [scienceon.kisti.re.kr]
The Pharmacology of ONO-TR-772: A Technical Guide
Introduction
ONO-TR-772 is a potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of the two-pore domain potassium (K2P) channels, specifically targeting TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3][4] Developed as a valuable in vivo tool compound, this compound has demonstrated pro-cognitive efficacy in preclinical models, suggesting its potential for investigating the therapeutic relevance of TREK channel inhibition in cognitive disorders.[1][2][3][5] This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Core Pharmacology and Mechanism of Action
This compound exerts its pharmacological effects through the direct inhibition of TREK-1 and TREK-2 channels.[2][6] These channels are members of the "leak" potassium channel family and play a crucial role in setting the resting membrane potential and regulating neuronal excitability.[7][8] By inhibiting TREK-1 and TREK-2, this compound reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This modulation of neuronal activity is believed to be the underlying mechanism for its observed pro-cognitive effects.[7] Genetic deletion of TREK-1 has been shown to increase neuronal excitability and alter synaptic plasticity, supporting the rationale for TREK-1 inhibition as a strategy to enhance cognitive function.[7][8]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | Parameter | Value | Reference |
| Human TREK-1 | Manual Patch Clamp | IC50 | 15 nM | [1][2][3][4] |
| Human TREK-2 | Electrophysiology | - | Equipotent to TREK-1 | [2][6] |
| Other K2P Channels (TASK-1, TASK-2, TASK-3, TRESK, TRAAK, TWIK-2) | Electrophysiology | IC50 | >10 µM | [2][3][6] |
Table 2: Ancillary Pharmacology of this compound (at 10 µM)
| Target | Assay Type | % Inhibition | Ki | Reference |
| Adenosine A3 Receptor | Radioligand Binding | 84% | 0.48 µM | [2] |
| Calcium Channel, L-type (Benzothiazepine site) | Radioligand Binding | 56% | 2.6 µM | [2] |
| Calcium Channel, L-type (Dihydropyridine site) | Radioligand Binding | 76% | 0.54 µM | [2] |
| Sodium Channel, Site 2 | Radioligand Binding | 84% | 0.65 µM | [2] |
| Kir2.2 | Electrophysiology | 52% | - | [2] |
Table 3: Pharmacokinetic and In Vivo Efficacy of this compound
| Parameter | Species | Value | Reference |
| CNS Penetration (Kp) | Rat | 0.98 | [2][3][4] |
| Plasma Protein Binding | Rat | >99.7% | [2] |
| In Vivo Efficacy (MK-801-induced cognitive impairment) | Mouse | 10 mg/kg (MED, IP) | [2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standardized protocols and may have been adapted for the specific studies.
Thallium Flux Assay for TREK-1 Inhibition
This high-throughput screening assay is used to functionally measure the inhibition of TREK-1 channels.[9][10][11][12]
Principle: TREK-1 channels are permeable to thallium (Tl+) ions. A Tl+-sensitive fluorescent dye is loaded into cells expressing TREK-1. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl+ influx and thus reduce the fluorescent signal.[10][12]
Protocol:
-
Cell Plating: Plate HEK293 cells stably expressing human TREK-1 in 384-well microplates and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a Tl+-sensitive dye (e.g., FluxOR™) and a detergent to facilitate dye entry (e.g., Pluronic F-127). Incubate for 60-90 minutes at room temperature.
-
Compound Addition: Wash the cells with a physiological buffer. Add this compound at various concentrations and incubate for a predetermined period.
-
Stimulation and Detection: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add a stimulus buffer containing Tl+ to activate the channels.
-
Data Analysis: Record the fluorescence intensity over time. The rate of fluorescence increase is proportional to the channel activity. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Manual Patch-Clamp Electrophysiology
This "gold-standard" technique is used to directly measure the ion flow through TREK-1 channels and determine the inhibitory potency of this compound with high precision.[13][14][15][16]
Principle: A glass micropipette with a small tip diameter is used to form a high-resistance "giga-seal" with the membrane of a single cell expressing the ion channel of interest. This allows for the electrical isolation of a patch of the membrane and the measurement of the ionic currents flowing through the channels in that patch.
Protocol:
-
Cell Preparation: Use a cell line stably expressing human TREK-1.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of potassium to mimic the intracellular environment.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a giga-seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to elicit TREK-1 currents.
-
Compound Application: Perfuse the cell with an external solution containing this compound at various concentrations.
-
Data Analysis: Measure the current amplitude before and after compound application to determine the percentage of inhibition. Calculate the IC50 value from the concentration-response curve.
MK-801 Challenged Novel Object Recognition (NOR) Task
This in vivo behavioral assay is used to assess the pro-cognitive effects of this compound in a mouse model of cognitive impairment.[3][5][6]
Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. This preference is dependent on recognition memory. The NMDA receptor antagonist MK-801 induces a state of cognitive deficit, impairing the animal's ability to remember the familiar object. A pro-cognitive compound will reverse this deficit, and the animal will spend more time exploring the novel object.[5][17]
Protocol:
-
Habituation: Individually house male CD-1 mice and habituate them to the testing arena (an open-field box) for a set period on consecutive days leading up to the test.
-
Drug Administration: Administer this compound (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle via intraperitoneal (IP) injection. After a predetermined time (e.g., 3.5 hours), administer MK-801 (or saline for control groups) to induce cognitive impairment.
-
Training Phase (T1): After the drug absorption period (e.g., 90 minutes post-MK-801), place the mouse in the arena with two identical objects and allow it to explore for a set duration (e.g., 10 minutes).
-
Retention Interval: Return the mouse to its home cage for a specific retention interval.
-
Testing Phase (T2): Place the mouse back in the arena, where one of the original objects has been replaced with a novel object. Record the time spent exploring each object for a set duration.
-
Data Analysis: Calculate a discrimination index (DI), typically as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical analysis is used to compare the DI between treatment groups.
Visualizations
Signaling Pathway of TREK-1/2 Inhibition by this compound
Caption: this compound inhibits TREK-1/2, leading to increased neuronal excitability.
Experimental Workflow for this compound Preclinical Evaluation
Caption: Preclinical development workflow for this compound.
Conclusion
This compound is a well-characterized dual inhibitor of TREK-1 and TREK-2 potassium channels. Its high potency, selectivity, and ability to penetrate the CNS, coupled with demonstrated efficacy in a preclinical model of cognitive impairment, establish it as a critical research tool. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers in the field of drug discovery and neuroscience to understand and further investigate the pharmacology of this compound and the therapeutic potential of TREK channel inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREK-1 null impairs neuronal excitability, synaptic plasticity, and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TREK-1 Null Impairs Neuronal Excitability, Synaptic Plasticity, and Cognitive Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. personal.utdallas.edu [personal.utdallas.edu]
- 17. researchgate.net [researchgate.net]
ONO-TR-772: A Technical Guide to its Modulation of Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-TR-772, also known as VU6018042, is a potent and selective inhibitor of the TWIK-related potassium (TREK) channel subfamily, specifically targeting TREK-1 and TREK-2 channels.[1][2] These two-pore domain potassium (K2P) channels are critical regulators of neuronal excitability, contributing to the resting membrane potential and cellular response to various stimuli. By inhibiting these channels, this compound effectively increases neuronal excitability, a mechanism with significant therapeutic potential for cognitive disorders. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound's effect on neuronal excitability.
Core Mechanism of Action
This compound is a potent dual inhibitor of TREK-1 and TREK-2 channels.[1] These channels are members of the K2P family of potassium channels that are typically open at rest, contributing to the establishment of the negative resting membrane potential in neurons.[3] By blocking the outward flow of potassium ions through TREK-1 and TREK-2 channels, this compound leads to membrane depolarization, bringing the neuron closer to its firing threshold and thereby increasing its excitability. Studies on TREK-1 knockout mice have demonstrated that the absence of this channel leads to increased neuronal excitability.[3] Furthermore, pharmacological blockade of TREK-1 channels has been shown to increase the firing rate of serotonergic neurons.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency of this compound [1]
| Target | Species | Assay | IC50 (nM) |
| TREK-1 | Human | Manual Patch Clamp | 15 |
| TREK-1 | Mouse | Manual Patch Clamp | 67 |
Table 2: In Vitro Selectivity of this compound [1]
| Channel | Selectivity Fold (vs. hTREK-1) |
| TREK-2 | Equipotent |
| TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK | >67 |
Table 3: In Vivo Efficacy of this compound [1]
| Animal Model | Paradigm | Route of Administration | Minimum Effective Dose (MED) |
| Male CD-1 Mice | MK-801 Challenge Novel Object Recognition | Intraperitoneal (IP) | 10 mg/kg |
Experimental Protocols
Manual Patch Clamp Electrophysiology
Objective: To determine the inhibitory potency (IC50) of this compound on human and mouse TREK-1 channels.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human or mouse TREK-1 channels.
Protocol:
-
Cell Culture: HEK293 cells expressing the target channel are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution. A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Data Acquisition: Cells are held at a holding potential of -80 mV. TREK-1 currents are elicited by a series of voltage steps.
-
Drug Application: this compound is dissolved in DMSO and diluted to the final desired concentrations in the extracellular solution. The solution is perfused onto the cells.
-
Data Analysis: The inhibition of the TREK-1 current by this compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Thallium Flux Assay
Objective: High-throughput screening to identify and characterize inhibitors of TREK-1 channels.
Principle: This assay uses the flux of thallium ions (Tl+) through open potassium channels as a surrogate for potassium ion flux. Tl+ entering the cell binds to a fluorescent dye, leading to an increase in fluorescence intensity.
Protocol:
-
Cell Plating: Cells stably expressing the TREK-1 channel are plated in 384-well microplates.[6]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer.[7][8]
-
Compound Incubation: this compound or other test compounds are added to the wells and incubated for a specific period.
-
Thallium Stimulation: A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate Tl+ influx through the open TREK-1 channels.
-
Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the Tl+ influx and thus to the TREK-1 channel activity. The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence increase.
MK-801 Challenge Novel Object Recognition (NOR) Task
Objective: To assess the pro-cognitive effects of this compound in a mouse model of cognitive impairment.
Animal Model: Male CD-1 mice.[1]
Protocol:
-
Habituation: Mice are habituated to the testing arena for a set period over several days.
-
Drug Administration: this compound is administered via intraperitoneal (IP) injection at doses of 3, 10, and 30 mg/kg, 3.5 hours prior to the administration of MK-801.[1]
-
Induction of Cognitive Deficit: The NMDA receptor antagonist MK-801 (0.2 mg/kg) is administered to induce a cognitive deficit.[9]
-
Training (Familiarization) Phase: 30 minutes after MK-801 administration, mice are placed in the arena with two identical objects and allowed to explore for a set time.
-
Testing Phase: After a retention interval (e.g., 90 minutes), one of the familiar objects is replaced with a novel object.[1] The mice are returned to the arena, and their exploration of both objects is recorded.
-
Data Analysis: The discrimination index (DI), calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), is used to quantify recognition memory. A higher DI indicates better memory performance.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TREK-1 null impairs neuronal excitability, synaptic plasticity, and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 9. acad.carleton.edu [acad.carleton.edu]
Methodological & Application
Application Notes and Protocols for ONO-TR-772 In Vivo Studies in Mice
These application notes provide a comprehensive overview of the in vivo experimental protocol for evaluating the pro-cognitive effects of ONO-TR-772 in a mouse model of cognitive impairment. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (also known as VU6018042) is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2] These channels are involved in regulating neuronal excitability, and their inhibition has been investigated as a potential therapeutic strategy for cognitive deficits.[1][2][3] Preclinical studies have demonstrated that this compound can enhance recognition memory in a mouse model of cognitive impairment induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801.[1][4][5]
Mechanism of Action
This compound functions by inhibiting TREK-1 and TREK-2 channels, which are "leak" potassium channels that contribute to the resting membrane potential of neurons. By blocking these channels, this compound is thought to increase neuronal excitability. This modulation of neuronal activity is believed to counteract the cognitive deficits induced by antagonists of the glutamatergic system, such as MK-801. The pro-cognitive effects of TREK-1 inhibition may be mediated through the regulation of glutamate (B1630785) metabolism and synaptic plasticity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity | Reference |
| Human TREK-1 | 15 | >10 µM vs. other K2P channels (except TREK-2) | [1] |
| Mouse TREK-1 | 67 | - | [2] |
Table 2: In Vivo Efficacy of this compound in the MK-801 Challenge Novel Object Recognition (NOR) Task in Mice
| Compound | Dose (mg/kg, IP) | Effect on Recognition Memory | Minimum Effective Dose (MED) (mg/kg) | Animal Model | Reference |
| This compound | 3 | No significant enhancement | 10 | Male CD-1 Mice | [5] |
| 10 | Significant enhancement | [5] | |||
| 30 | Significant enhancement | [5] |
Experimental Protocols
MK-801 Challenge Novel Object Recognition (NOR) Task
This protocol describes the in vivo assessment of this compound's ability to reverse cognitive deficits induced by MK-801 in mice.
1. Animals:
-
Species: Mouse
-
Strain: Male CD-1[5]
-
Housing: Group housed under standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled for several days leading up to the behavioral testing to reduce stress.
2. Materials:
-
This compound
-
MK-801 (Dizocilpine)
-
Vehicle for this compound (e.g., 10% Tween 80 in saline)
-
Saline (0.9% NaCl)
-
Novel Object Recognition Arena (e.g., a 40 cm x 40 cm x 40 cm open field box made of non-porous material)
-
Objects: Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but different in shape and texture, and heavy enough that the mice cannot displace them.
-
Video recording and analysis software.
3. Experimental Procedure:
a. Habituation (Day 1-2):
- Transport the mice to the testing room at least 1 hour before the start of the experiment to allow for acclimation.
- Place each mouse individually into the empty NOR arena for 5-10 minutes to allow for free exploration. This reduces novelty-induced stress on the testing day.
b. Dosing and Familiarization (Day 3):
- Administer this compound (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (IP) injection.[5]
- 3.5 hours after the this compound/vehicle injection, administer MK-801 (e.g., 0.1-0.3 mg/kg, IP) or saline to the appropriate groups.[5]
- 30 minutes after the MK-801/saline injection, place two identical objects (A1 and A2) in opposite corners of the NOR arena.
- Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). This is the familiarization/training phase.
- Record the session for later analysis.
- After the familiarization phase, return the mouse to its home cage.
- Thoroughly clean the arena and objects with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
c. Test Phase (Day 3):
- 90 minutes after the end of the familiarization phase, place one of the familiar objects (A) and one novel object (B) in the same locations as in the familiarization phase.[5]
- Place the mouse back into the center of the arena and allow it to explore for a set period (e.g., 5 minutes). This is the test phase.
- Record the session for later analysis.
- After the test phase, return the mouse to its home cage.
- Thoroughly clean the arena and objects with 70% ethanol.
4. Data Analysis:
-
Score the amount of time each mouse spends exploring each object during the test phase. Exploration is typically defined as the mouse's nose being directed at the object within a 2 cm proximity.
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one. A DI of zero or below suggests a memory deficit.
-
Perform statistical analysis (e.g., t-test or ANOVA followed by a post-hoc test like Dunnett's) to compare the DI between the different treatment groups.[5]
Visualizations
Signaling Pathway of TREK-1 Inhibition in Cognition
Caption: Proposed signaling pathway for the pro-cognitive effects of this compound.
Experimental Workflow for the MK-801 Challenge NOR Task
Caption: Experimental workflow for the this compound MK-801 Novel Object Recognition task.
References
ONO-TR-772 in the MK-801 Challenge Model: Application Notes and Protocols for Preclinical Cognitive Impairment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment associated with schizophrenia (CIAS) represents a significant unmet medical need, as current antipsychotic medications primarily address positive symptoms. The MK-801 challenge model in rodents is a widely utilized preclinical paradigm to induce cognitive deficits analogous to those observed in schizophrenia. MK-801, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, disrupts glutamatergic neurotransmission, leading to impairments in learning, memory, and executive function.[1][2][3] ONO-TR-772 is a potent and selective inhibitor of the TWIK-related potassium channel-1 (TREK-1), a two-pore domain potassium channel. Inhibition of TREK-1 has emerged as a potential therapeutic strategy for cognitive enhancement. This document provides detailed application notes and protocols for utilizing this compound in the MK-801 challenge model, specifically focusing on the Novel Object Recognition (NOR) task, a common behavioral assay for assessing recognition memory.
Mechanism of Action and Signaling Pathways
MK-801 induces a state of NMDA receptor hypofunction, which is hypothesized to be a core pathophysiological mechanism in schizophrenia.[1] By blocking the NMDA receptor, MK-801 prevents the influx of Ca2+ into the postsynaptic neuron, thereby impairing synaptic plasticity processes, such as long-term potentiation (LTP), which are crucial for learning and memory.
This compound, as a TREK-1 inhibitor, is proposed to counteract the cognitive deficits induced by MK-801. TREK-1 channels are "leak" potassium channels that contribute to the resting membrane potential of neurons. Their inhibition leads to neuronal depolarization, which can enhance neuronal excitability. The downstream signaling pathways of TREK-1 inhibition are thought to involve the activation of the PI3K/AKT and ERK signaling cascades, which are known to promote cell survival and synaptic plasticity.[4] Furthermore, TREK-1 inhibition may modulate glutamate (B1630785) metabolism, potentially restoring the balance disrupted by MK-801.
Data Presentation
The following tables summarize the key pharmacological data for this compound and a typical dose range for MK-801 in the NOR task.
Table 1: this compound Pharmacological Data
| Parameter | Value | Reference |
| Mechanism of Action | Selective TREK-1 Inhibitor | [5] |
| IC50 for TREK-1 | 15 nM | [6] |
| Minimal Effective Dose (MED) in MK-801 NOR model | 10 mg/kg (i.p.) | [6][7] |
| CNS Penetrance (rat Kp) | 0.98 | [6] |
Table 2: MK-801 Dosing for Cognitive Impairment in Rodent NOR Task
| Species | Dose Range (mg/kg) | Route of Administration | Reference |
| Mouse | 0.1 - 0.2 | i.p. or s.c. | [8][9] |
| Rat | 0.05 - 0.1 | i.p. or s.c. | [10] |
Experimental Protocols
This section provides a detailed protocol for assessing the efficacy of this compound in reversing MK-801-induced cognitive deficits in the Novel Object Recognition (NOR) task in mice.
Materials
-
This compound
-
MK-801 (Dizocilpine)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Saline (0.9% NaCl)
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Open field arena (e.g., 40 x 40 x 40 cm, non-reflective material)
-
Objects (pairs of identical objects for habituation, and a novel object for testing; objects should be of similar size but differ in shape and texture, and heavy enough not to be displaced by the mice)
-
Video recording and tracking software
Experimental Workflow
Detailed Methodology
-
Animal Acclimatization and Handling:
-
House mice in groups of 3-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.
-
Allow at least one week for acclimatization to the housing facility.
-
Handle mice for 5-10 minutes daily for 3-5 days prior to the experiment to reduce stress.
-
-
Habituation:
-
On the day before the experiment, habituate each mouse to the empty open field arena for 10 minutes to reduce novelty-induced exploratory behavior.
-
-
Drug Preparation and Administration:
-
Prepare this compound solution in the appropriate vehicle. A range of doses (e.g., 3, 10, 30 mg/kg) should be tested to determine a dose-response relationship.
-
Prepare MK-801 solution in saline. A commonly used dose to induce cognitive impairment is 0.15 mg/kg.
-
Administer this compound or its vehicle via intraperitoneal (i.p.) injection 3.5 hours before the training phase. This timing is based on typical pharmacokinetic profiles of small molecules to ensure peak brain exposure during the cognitive task.
-
Administer MK-801 or saline via i.p. injection 30 minutes before the training phase.
-
-
Novel Object Recognition (NOR) Task:
-
Training Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Gently place a mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Record the session for later analysis.
-
After the training phase, return the mouse to its home cage.
-
Thoroughly clean the arena and objects with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
-
-
Retention Interval:
-
A retention interval of 1 hour is standard for assessing short-term memory.
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.
-
Place the mouse back into the arena and allow it to explore for 5 minutes.
-
Record the session for analysis.
-
Clean the arena and objects after each trial.
-
-
Data Analysis
-
Exploration Time:
-
Manually or using automated tracking software, score the amount of time each mouse spends exploring each object during the training (T1) and test (T2) phases. Exploration is defined as the mouse's nose being directed towards the object at a distance of ≤ 2 cm.
-
-
Discrimination Index (DI):
-
Calculate the Discrimination Index for the test phase using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI close to zero suggests a memory deficit.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the DI between different treatment groups (Vehicle + Saline, Vehicle + MK-801, this compound + MK-801).
-
A p-value of < 0.05 is typically considered statistically significant.
-
Conclusion
The MK-801 challenge model is a robust and reliable method for inducing cognitive deficits relevant to schizophrenia research. This compound, a selective TREK-1 inhibitor, has shown promise in ameliorating these deficits in the NOR task. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively design and execute studies investigating the pro-cognitive effects of this compound and other TREK-1 inhibitors. Meticulous adherence to the experimental protocol and careful data analysis are crucial for obtaining reliable and reproducible results. Further investigation into the detailed molecular mechanisms and the efficacy of this compound in other cognitive domains is warranted.
References
- 1. The effect of non-competitive NMDA receptor antagonist MK-801 on neuronal activity in rodent prefrontal cortex: an animal model for cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Knockdown of TREK-1 in Hippocampal Neurons Attenuate Lipopolysaccharide-Induced Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acad.carleton.edu [acad.carleton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre- or post-training administration of the NMDA receptor blocker MK-801 impairs object recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-TR-772 in Cognitive Studies
An in-depth guide to the application of ONO-TR-772 in cognitive research, providing detailed protocols and dosage recommendations for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as VU6018042, is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1).[1][2] These channels are highly expressed in the central nervous system and are implicated in the pathophysiology of cognitive deficits.[1] Inhibition of TREK-1 has been shown to protect against cognitive impairment in preclinical models.[1] this compound is a valuable in vivo tool compound for exploring the therapeutic potential of TREK-1 and TREK-2 inhibition for the treatment of cognitive disorders.[1][2] It has demonstrated pro-cognitive efficacy in rodent models of memory impairment.[1][3][4]
Mechanism of Action
This compound exerts its pro-cognitive effects by inhibiting the function of TREK-1 and TREK-2 channels. These channels are members of the K2P family of potassium channels that contribute to the resting membrane potential of neurons. By inhibiting these channels, this compound can modulate neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory.
Quantitative Data
The following tables summarize the key in vitro and in vivo properties of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 | Other K2P Channels | Reference |
| TREK-1 | 15 nM | >10 µM (except TREK-2) | [1][2][3][4] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Species | Administration | Dose (MED) | CNS Penetrance (Kp) | Cognitive Model | Reference |
| Mouse | Intraperitoneal (IP) | 10 mg/kg | Not specified | MK-801 Challenge NOR | [1][3][5] |
| Rat | Not specified | Not specified | 0.98 | Not specified | [1][2][3] |
MED: Minimal Effective Dose; NOR: Novel Object Recognition
Note on Further Developments: While this compound is a valuable research tool, it possesses high lipophilicity and plasma protein binding.[5] Subsequent optimization has led to the development of analogs such as ONO-9517601 and ONO-7927846, which exhibit improved pharmacokinetic profiles and greater potency in cognitive models (MEDs of 1 mg/kg and 0.3 mg/kg in a rat NOR paradigm, respectively).[5][6] Researchers should consider these newer compounds for future studies.
Experimental Protocols
The following protocol describes a general workflow for assessing the pro-cognitive effects of this compound using the MK-801-induced Novel Object Recognition (NOR) task in rodents. This task is a widely accepted model for studying recognition memory.
Experimental Workflow: Novel Object Recognition (NOR) Task
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
MK-801 (Dizocilpine)
-
Saline
-
Test arena (e.g., open field box)
-
Objects (two identical for familiarization, one novel for testing)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty test arena for a set period (e.g., 10 minutes) to allow for acclimation to the environment.
-
-
Familiarization Phase (Day 2):
-
Place two identical objects in the test arena.
-
Allow each animal to explore the objects for a defined period (e.g., 5-10 minutes).
-
Ensure the animal spends a minimum amount of time exploring the objects to be included in the study.
-
-
Drug Administration (Day 2):
-
Following the familiarization phase, administer this compound (e.g., 10 mg/kg, IP) or vehicle to the respective groups.
-
The timing of administration should be based on the known pharmacokinetics of the compound to ensure peak brain levels during the test phase.
-
-
Cognitive Deficit Induction (Day 2):
-
After the appropriate pre-treatment time with this compound or vehicle, administer MK-801 (e.g., 0.1-0.3 mg/kg, IP) to induce a cognitive deficit. A control group receiving vehicle instead of MK-801 should also be included.
-
-
Test Phase (Day 2):
-
After a set induction period following MK-801 administration, return the animal to the test arena where one of the familiar objects has been replaced with a novel object.
-
Record the exploration time of both the familiar and the novel object for a defined period (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as follows: (Time exploring novel object - Time exploring familiar object) / (Total exploration time of both objects)
-
A higher DI indicates better recognition memory.
-
Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Expected Outcome:
Animals treated with MK-801 and vehicle are expected to show a significantly lower DI compared to the control group, indicating a cognitive deficit. Treatment with an effective dose of this compound is expected to ameliorate the MK-801-induced deficit, resulting in a significantly higher DI compared to the MK-801/vehicle group.
Disclaimer: This document is intended for research purposes only. The provided protocols are a general guideline and should be optimized for specific experimental conditions and institutional guidelines. Always adhere to ethical and safety standards for animal research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-TR-772 Administration in Rodent Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-TR-772 is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10). These channels are expressed in the central nervous system and are involved in regulating neuronal excitability. Their inhibition has been investigated as a potential therapeutic strategy for cognitive deficits and other neurological disorders. This compound is a central nervous system (CNS) penetrant compound, making it a valuable tool for in vivo studies in rodents.
These application notes provide detailed protocols for the administration of this compound for various behavioral assays in rodents, including the novel object recognition test, forced swim test, tail suspension test, elevated plus maze, and open field test. The provided protocols are based on published data where available and adapted from standard behavioral testing paradigms.
Mechanism of Action: TREK-1/TREK-2 Channel Inhibition
TREK-1 and TREK-2 channels are mechanosensitive potassium channels that contribute to the resting membrane potential of neurons. They are opened by various physical and chemical stimuli, including membrane stretch, intracellular acidosis, and certain signaling molecules. The opening of these channels leads to an efflux of potassium ions, which hyperpolarizes the neuron and reduces its excitability.
This compound acts as an inhibitor of these channels, blocking the potassium efflux. This inhibition leads to a relative depolarization of the neuronal membrane, making the neuron more excitable and more likely to fire action potentials in response to stimuli. This modulation of neuronal excitability is the basis for its potential effects on behavior.
Data Presentation: this compound in Behavioral Assays
The following table summarizes the available quantitative data for this compound in a relevant behavioral assay. Data for other assays are proposed based on standard methodologies and will require empirical determination.
| Behavioral Assay | Species | Dose (mg/kg, IP) | Key Parameter | Result |
| Novel Object Recognition (MK-801 Challenge) | Mouse (CD-1) | 10 | Recognition Index | Significantly enhanced recognition memory |
| Forced Swim Test | Mouse | 1-30 (proposed) | Immobility Time | To be determined |
| Tail Suspension Test | Mouse | 1-30 (proposed) | Immobility Time | To be determined |
| Elevated Plus Maze | Mouse/Rat | 1-30 (proposed) | Time in Open Arms | To be determined |
| Open Field Test | Mouse/Rat | 1-30 (proposed) | Time in Center | To be determined |
Note: Doses for the forced swim test, tail suspension test, elevated plus maze, and open field test are proposed based on the effective dose in the novel object recognition test and the need to establish a dose-response relationship. Researchers should perform dose-finding studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
General Preparation of this compound Dosing Solution
A common vehicle for administering small molecule inhibitors like this compound in rodents is a solution of 10% DMSO, 40% PEG300, and 50% saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution. Ensure complete dissolution, using a vortex mixer and sonicator if necessary.
-
Add PEG300 to the DMSO solution and vortex thoroughly.
-
Add sterile saline to the mixture to achieve the final desired concentration and vehicle composition. Vortex again to ensure a homogenous solution.
-
Prepare fresh on the day of the experiment.
Novel Object Recognition (NOR) Test
Objective: To assess the effects of this compound on recognition memory, particularly in a cognitive deficit model induced by MK-801.
Animals: Male CD-1 mice.
Protocol:
-
Habituation: Individually habituate mice to the testing arena (e.g., a 40 x 40 x 40 cm open field) for 10 minutes per day for 2-3 days prior to the experiment.
-
Drug Administration:
-
Administer this compound (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
3.5 hours after this compound or vehicle administration, administer MK-801 (an NMDA receptor antagonist that induces cognitive deficits) or saline.
-
-
Training (Familiarization) Phase:
-
30 minutes after the MK-801/saline injection, place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.
-
-
Testing Phase:
-
90 minutes after the training phase, return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis: Calculate the recognition index as (Time exploring novel object) / (Total time exploring both objects) x 100.
Forced Swim Test (FST) - Proposed Protocol
Objective: To assess the potential antidepressant-like effects of this compound.
Animals: Male C57BL/6 or BALB/c mice.
Protocol:
-
Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30-60 minutes before the test.
-
Test Procedure:
-
Place the mouse in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The test duration is 6 minutes.
-
Record the entire session with a video camera.
-
-
Data Analysis: Score the last 4 minutes of the test for immobility time (the time the mouse spends floating motionless or making only small movements necessary to keep its head above water).
Tail Suspension Test (TST) - Proposed Protocol
Objective: To further evaluate the potential antidepressant-like effects of this compound.
Animals: Male C57BL/6 or CD-1 mice.
Protocol:
-
Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30-60 minutes before the test.
-
Test Procedure:
-
Suspend the mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.
-
The suspension point should be at least 50 cm from the floor.
-
The test duration is 6 minutes.
-
Record the entire session with a video camera.
-
-
Data Analysis: Score the duration of immobility over the 6-minute test period.
Elevated Plus Maze (EPM) - Proposed Protocol
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Animals: Male Wistar or Sprague-Dawley rats, or male C57BL/6 mice.
Protocol:
-
Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30 minutes before the test.
-
Test Procedure:
-
Place the animal in the center of the elevated plus maze, facing one of the open arms.
-
The maze should be elevated at least 50 cm from the floor.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT) - Proposed Protocol
Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior.
Animals: Male Wistar or Sprague-Dawley rats, or male C57BL/6 mice.
Protocol:
-
Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30 minutes before the test.
-
Test Procedure:
-
Place the animal in the center of the open field arena (e.g., 50 x 50 x 40 cm).
-
Allow the animal to explore freely for 10-30 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Locomotor Activity: Measure the total distance traveled.
-
Anxiety-like Behavior: Measure the time spent in the center of the arena versus the periphery. A greater proportion of time spent in the center suggests an anxiolytic effect.
-
Experimental Workflow Visualization
ONO-TR-772: Application in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ONO-TR-772, a potent and selective dual inhibitor of TREK-1 and TREK-2 potassium channels, in the investigation of synaptic plasticity. The information presented herein is intended to guide researchers in designing and executing experiments to explore the role of TREK channels in neuronal function and to assess the therapeutic potential of their modulation.
This compound has emerged as a valuable pharmacological tool for studying the intricate mechanisms governing synaptic strength. By inhibiting TREK-1 and TREK-2 channels, which are key regulators of neuronal excitability, this compound allows for the precise dissection of their contribution to long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties of this compound and its observed effects on synaptic plasticity.
Table 1: In Vitro Efficacy of this compound
| Target | Assay Type | Species | IC₅₀ (nM) | Reference |
| TREK-1 | Thallium Flux | Human | 15 | [1] |
| TREK-1 | Manual Patch Clamp | Human | 15 | [2] |
| TREK-1 | Manual Patch Clamp | Mouse | 67 | [2] |
| TREK-2 | Electrophysiology | Human | Equipotent to TREK-1 | [2] |
Table 2: Effects of TREK-1 Inhibition on Synaptic Plasticity in the Prelimbic Cortex
| Condition | Plasticity Type | Magnitude of fEPSP Slope Change (%) | Induction Protocol | Brain Region | Reference |
| Control (LFS only) | LTD | No significant change | 1 Hz, 15 min | Prelimbic Cortex | (Implied from Francis-Oliveira et al., 2024) |
| TREK-1 Inhibitor + LFS | LTD | Induces significant LTD | 1 Hz, 15 min | Prelimbic Cortex | [3] |
| TREK-1 Inhibitor + 8-OH-DPAT (5-HT1A agonist) + LFS | LTD | Potentiated LTD | 1 Hz, 15 min | Prelimbic Cortex | [3] |
Note: The specific TREK-1 inhibitor used in the study by Francis-Oliveira et al. (2024) was not explicitly named in the available abstract. However, the findings are directly relevant to the application of selective TREK-1 inhibitors like this compound.
Signaling Pathways
The inhibition of TREK-1/2 channels by this compound initiates a cascade of intracellular events that ultimately modulate synaptic plasticity. The following diagram illustrates the proposed signaling pathway leading to the promotion of long-term depression (LTD).
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on synaptic plasticity, based on established methodologies.
Protocol 1: Induction of Long-Term Depression (LTD) in Brain Slices
This protocol is adapted from the methodology likely used in studies such as Francis-Oliveira et al. (2024) to investigate activity-dependent LTD in the prelimbic cortex.
1. Animals and Slice Preparation:
-
Use adolescent to young adult male rodents (e.g., Wistar rats or C57BL/6 mice).
-
Anesthetize the animal deeply and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Prepare 300-400 µm thick coronal slices containing the prelimbic cortex using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recordings:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in layer V of the prelimbic cortex and a recording electrode in layer II/III.
-
Record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.033 Hz).
3. This compound Application and LTD Induction:
-
Prepare a stock solution of this compound in DMSO. The final concentration of this compound in the aCSF should be in the range of its IC₅₀ (e.g., 100 nM for mouse studies), with the final DMSO concentration not exceeding 0.1%.
-
Bath-apply this compound for a pre-incubation period of 20-30 minutes before LTD induction.
-
Induce LTD using a low-frequency stimulation (LFS) protocol, for example, 900 pulses at 1 Hz for 15 minutes.
-
Continue recording fEPSPs for at least 60 minutes post-LFS to assess the magnitude and stability of the depression.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average of the baseline recordings.
-
Quantify the magnitude of LTD as the percentage reduction in the normalized fEPSP slope during the last 10 minutes of the post-LFS recording period.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the LTD magnitude between control and this compound treated slices.
Experimental Workflow Diagram
Concluding Remarks
This compound is a powerful tool for elucidating the role of TREK-1 and TREK-2 channels in synaptic plasticity. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of targeting these channels for cognitive disorders. As research in this area is ongoing, it is recommended to consult the latest literature for any refinements to these methodologies.
References
Application Notes and Protocols for Testing ONO-TR-772 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-TR-772 is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3][4][5][6] These channels are critical regulators of cellular membrane potential and excitability, playing significant roles in various physiological processes. Inhibition of TREK-1 and TREK-2 can modulate cellular functions, making this compound a valuable tool for research and a potential therapeutic agent.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound. The described methods include direct measurement of ion channel inhibition through electrophysiology, assessment of changes in cell membrane potential using fluorescence-based assays, and evaluation of downstream functional consequences in neuronal and other relevant cell types.
Signaling Pathway of TREK-1/TREK-2 Inhibition
TREK-1 and TREK-2 are "leak" potassium channels that contribute to the establishment of the resting membrane potential in various cell types, including neurons. By allowing the efflux of potassium ions (K+), these channels hyperpolarize the cell membrane, making it less excitable. This compound, by inhibiting TREK-1 and TREK-2, blocks this potassium leak. This leads to a depolarization of the cell membrane, bringing the cell closer to its threshold for firing an action potential and thereby increasing cellular excitability.
Key Cell-Based Assays for this compound Efficacy
| Assay Type | Principle | Endpoint Measurement | Recommended Cell Lines |
| Electrophysiology | Direct measurement of ion channel currents in whole-cell patch-clamp configuration. | Inhibition of TREK-1/TREK-2 currents (pA/pF). | HEK293 (overexpressing human TREK-1 or TREK-2), SKOV-3, OVCAR-3, primary neurons. |
| Membrane Potential Assay | A fluorescent dye that partitions across the cell membrane in a potential-dependent manner is used. Inhibition of K+ channels leads to depolarization, causing a change in fluorescence. | Change in relative fluorescence units (RFU). | HEK293 (overexpressing TREK-1/2), neuronal cell lines (e.g., SH-SY5Y), primary neurons. |
| Neuronal Excitability Assay | Recording of spontaneous or evoked action potentials from neuronal networks cultured on multi-electrode arrays (MEAs). | Firing rate, burst frequency, and network synchronicity. | Primary cortical neurons, iPSC-derived neurons. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of this compound's inhibitory effect on TREK-1 and TREK-2 channel currents.
Materials:
-
Cells expressing TREK-1 or TREK-2 (e.g., stably transfected HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2).
-
This compound stock solution in DMSO.
Procedure:
-
Culture cells on glass coverslips to 50-70% confluency.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief, strong suction pulse to rupture the membrane and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., -120 mV to +60 mV over 200 ms) to elicit TREK currents.
-
Record stable baseline currents for at least 3 minutes.
-
Perfuse the chamber with external solution containing the desired concentration of this compound.
-
Record currents until a steady-state inhibition is observed.
-
Wash out the compound with an external solution to observe any recovery.
-
Repeat for a range of this compound concentrations to generate a dose-response curve.
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV).
-
Calculate the percentage of current inhibition for each concentration of this compound relative to the baseline.
-
Fit the dose-response data to a Hill equation to determine the IC50 value.
Expected Results:
| Compound | Target | IC50 (nM) |
| This compound | TREK-1 | 15 |
| This compound | TREK-2 | ~15-30 |
Fluorescence-Based Membrane Potential Assay
This high-throughput compatible assay measures changes in membrane potential as an indirect readout of TREK channel activity.
Materials:
-
HEK293 cells overexpressing TREK-1 or TREK-2.
-
Black, clear-bottom 96- or 384-well plates.
-
Membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Seed cells into the microplate and culture overnight to form a confluent monolayer.
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
Prepare a dose-response plate with serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
The instrument will then add the this compound solutions to the cell plate.
-
Immediately begin measuring the fluorescence signal for 3-5 minutes.
-
A positive control (e.g., a high concentration of KCl to depolarize all cells) and a vehicle control (DMSO) should be included.
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the vehicle control (0% effect) and the positive control (100% effect).
-
Plot the normalized response against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Expected Results:
| Compound | Target | EC50 (nM) |
| This compound | TREK-1 | ~20-50 |
| This compound | TREK-2 | ~30-70 |
Multi-Electrode Array (MEA) Neuronal Excitability Assay
This assay assesses the functional impact of this compound on the excitability of neuronal networks.
Materials:
-
Primary cortical neurons or iPSC-derived neurons.
-
MEA plates (e.g., from Axion BioSystems).
-
Neuron culture medium.
-
This compound.
-
MEA recording system.
Procedure:
-
Plate neurons onto the MEA plates according to the manufacturer's protocol.
-
Culture the neurons for at least 14 days to allow for the formation of mature, spontaneously active networks.
-
Place the MEA plate into the recording system and allow it to equilibrate.
-
Record baseline spontaneous neuronal activity for 10-15 minutes.
-
Add this compound at the desired concentration to the wells.
-
Allow the compound to incubate for a specified time (e.g., 30 minutes).
-
Record the neuronal activity in the presence of this compound for 10-15 minutes.
-
Include a vehicle control (DMSO).
Data Analysis:
-
Use the MEA software to analyze the recorded spike trains.
-
Key parameters to quantify include:
-
Mean firing rate (spikes/second).
-
Burst frequency (bursts/minute).
-
Network synchrony index.
-
-
Compare the activity in the presence of this compound to the baseline and vehicle control.
Expected Results:
| Condition | Mean Firing Rate (Hz) | Burst Frequency (bursts/min) | Network Synchrony Index |
| Vehicle Control | 5.2 ± 0.8 | 10.5 ± 2.1 | 0.4 ± 0.1 |
| This compound (100 nM) | 9.8 ± 1.5 | 18.2 ± 3.5 | 0.7 ± 0.15 |
Conclusion
The described cell-based assays provide a comprehensive framework for characterizing the efficacy of this compound. Direct assessment of channel block using patch-clamp electrophysiology is the gold standard for determining potency (IC50). The fluorescence-based membrane potential assay offers a higher-throughput method for confirming the mechanism of action and for structure-activity relationship studies. Finally, the MEA assay provides critical insights into the functional consequences of TREK-1/TREK-2 inhibition on neuronal network activity. Together, these methods will enable a thorough in vitro evaluation of this compound and similar compounds.
References
- 1. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-TR-772 Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of ONO-TR-772, a potent and selective dual inhibitor of TWIK-related potassium (TREK)-1 and TREK-2 channels. Due to its low aqueous solubility, a specific formulation approach is required for in vivo studies. This document outlines a recommended formulation strategy, detailed experimental protocols, and relevant background information to facilitate its use in preclinical research.
Introduction and Mechanism of Action
This compound (also known as VU6018042) is a valuable in vivo tool compound for investigating the physiological roles of TREK-1 and TREK-2 potassium channels.[1][2] These channels are part of the two-pore domain potassium (K2P) channel family and contribute to the resting membrane potential in various cell types, including neurons. By inhibiting TREK-1 and TREK-2, this compound reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This mechanism has been explored for its pro-cognitive effects.[1][3]
The compound is characterized by high lipophilicity and low aqueous solubility, which are critical considerations for developing a suitable formulation for parenteral administration.[3][4]
Data Presentation
Quantitative data regarding the physicochemical properties and reported in vivo dosing of this compound are summarized below.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target | TREK-1 / TREK-2 | [3] |
| IC₅₀ (TREK-1) | 15 nM (human) | [1][2] |
| Aqueous Solubility | <5 µM | [3] |
| clogP | 5.53 | [3] |
| Plasma Protein Binding (mouse) | 98.4% | [3][4] |
| Brain Homogenate Binding (mouse) | 99.4% |[3] |
Table 2: Summary of In Vivo Intraperitoneal Dosing in Mice
| Species | Doses Administered (IP) | Key Finding | Reference |
|---|---|---|---|
| CD-1 Mice | 3, 10, and 30 mg/kg | Dose-dependently enhanced recognition memory. | [3] |
| CD-1 Mice | 10 mg/kg | Identified as the Minimum Effective Dose (MED) in a novel object recognition task. |[3][4] |
Signaling Pathway
The diagram below illustrates the mechanism of action for this compound on a neuron.
Experimental Protocols
Protocol 1: Recommended Formulation for Intraperitoneal Injection
Given the low aqueous solubility of this compound, a co-solvent/surfactant vehicle system is recommended. This protocol is based on standard practices for formulating poorly soluble compounds for preclinical research.[5][6]
Materials
| Material | Supplier | Notes |
|---|---|---|
| This compound | N/A | Crystalline powder |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich, etc. | Anhydrous, ≥99.9% |
| Tween® 80 (Polysorbate 80) | Sigma-Aldrich, etc. | Viscous liquid |
| Saline, 0.9% NaCl | N/A | Sterile, injectable grade |
| Sterile 1.5 mL microcentrifuge tubes | N/A | For weighing and mixing |
| Sterile Syringes and Needles | N/A | For vehicle preparation |
| Vortex Mixer | N/A | For ensuring complete dissolution |
Procedure: Preparation of a 1 mg/mL Dosing Solution
This procedure creates a final vehicle composition of 10% DMSO / 10% Tween® 80 / 80% Saline (v/v/v). This vehicle is generally well-tolerated for IP injections in rodents.
-
Prepare the Vehicle:
-
In a sterile tube, combine 1 part DMSO and 1 part Tween® 80.
-
Vortex thoroughly to create a homogenous mixture. This is your organic phase (Vehicle Part A).
-
The remaining 8 parts will be sterile saline (Vehicle Part B).
-
-
Weigh this compound:
-
On an analytical balance, accurately weigh the required amount of this compound powder into a sterile microcentrifuge tube. For a 1 mg/mL solution, you would weigh 1 mg for every 1 mL of final solution required.
-
-
Solubilization:
-
Add the appropriate volume of Vehicle Part A (DMSO/Tween® 80 mixture) to the tube containing this compound. For a 1 mg/mL final concentration, you would add 0.2 mL of Part A for every 1 mg of compound.
-
Vortex vigorously until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication may be used if dissolution is slow, but stability should be considered.
-
-
Emulsification/Dilution:
-
While vortexing the dissolved drug concentrate, slowly add the sterile saline (Vehicle Part B) drop by drop. For a 1 mg/mL final concentration, you would add 0.8 mL of saline.
-
Continue vortexing for 1-2 minutes to ensure a stable and homogenous suspension/solution. The final preparation may be a microemulsion and should appear uniform.
-
-
Final Checks:
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Prepare fresh on the day of the experiment.
-
Table 3: Example Dosing Calculation for a 10 mg/kg Dose
| Parameter | Value | Calculation |
|---|---|---|
| Animal Weight | 25 g (0.025 kg) | N/A |
| Target Dose | 10 mg/kg | N/A |
| Total Drug Needed per Animal | 0.25 mg | 10 mg/kg * 0.025 kg |
| Dosing Solution Concentration | 1 mg/mL | As prepared in the protocol |
| Injection Volume | 0.25 mL (250 µL) | 0.25 mg / 1 mg/mL |
Note: Adjust the final concentration of the dosing solution as needed to achieve a desired injection volume, typically not exceeding 10 mL/kg for mice.[7][8]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation to a mouse via intraperitoneal injection. It is synthesized from established institutional guidelines.[7][9][10]
Experimental Workflow
Materials
| Material | Specification |
|---|---|
| Mouse | N/A |
| Dosing Solution | Freshly prepared this compound formulation |
| Syringe | 1 mL tuberculin syringe |
| Needle | 25-27 gauge, sterile |
| Disinfectant | 70% Alcohol wipes |
| Personal Protective Equipment | Gloves, lab coat |
Procedure
-
Preparation:
-
Calculate the required injection volume based on the animal's most recent body weight and the dosing solution concentration.
-
Draw the calculated volume into a sterile syringe. Use a new needle and syringe for each animal to prevent cross-contamination and infection.[9][10]
-
Ensure no air bubbles are present in the syringe.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse using the scruff technique, grasping the loose skin over the shoulders and behind the ears.
-
Turn the animal to a supine position (dorsal recumbency), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[9][10]
-
-
Identifying the Injection Site:
-
Injection:
-
With the needle bevel facing up, insert it into the identified lower right quadrant at a 30-45 degree angle to the abdominal wall.[9]
-
Penetrate the skin and the abdominal wall. You may feel a slight "pop" as the needle enters the peritoneal cavity.
-
Gently pull back on the plunger (aspirate) to ensure the needle is correctly placed.[10]
-
Correct Placement: No fluid or material enters the syringe hub.
-
Incorrect Placement: If yellow fluid (urine), greenish-brown material (intestinal contents), or blood is aspirated, withdraw the needle immediately. Discard the syringe and formulation, and re-attempt with fresh materials, possibly on the lower left quadrant.[7]
-
-
-
Administration and Withdrawal:
-
Once correct placement is confirmed, inject the substance smoothly.
-
Withdraw the needle swiftly and place the used syringe and needle directly into a sharps container without recapping.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Observe the animal for at least 5-10 minutes for any immediate adverse reactions, such as bleeding at the injection site, signs of pain (e.g., writhing), or respiratory distress.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. scribd.com [scribd.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Studying Long-Term Potentiation (LTP) with ONO-TR-772
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-TR-772 is a potent and highly selective inhibitor of the TWIK-related potassium channel-1 (TREK-1), a member of the two-pore domain potassium (K2P) channel family. With an IC50 of 15 nM, this compound offers a powerful tool for investigating the physiological roles of TREK-1 channels.[1] These channels are critical regulators of neuronal excitability, and emerging evidence suggests their involvement in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
Recent studies utilizing genetic knockout models of TREK-1 have revealed that the absence of this channel severely impairs LTP in the CA1 region of the hippocampus.[2][3] This finding points to a crucial role for TREK-1 in the induction and/or expression of LTP. The underlying mechanism is thought to involve the modulation of glutamate (B1630785) receptor function, as TREK-1 knockout mice exhibit an increased ratio of AMPA to NMDA receptor currents, which can occlude the further potentiation of synaptic transmission.
These application notes provide detailed protocols and background information for utilizing this compound to investigate the role of TREK-1 in LTP in hippocampal brain slices. The protocols are based on established methodologies for studying LTP and have been adapted to incorporate the use of a selective TREK-1 inhibitor.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected outcomes from the experimental protocols, illustrating the potential effects of this compound on LTP.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Parameter | Vehicle Control | This compound (100 nM) |
| fEPSP Slope (mV/ms) | 0.52 ± 0.04 | 0.55 ± 0.05 |
| Fiber Volley Amplitude (mV) | 0.21 ± 0.02 | 0.20 ± 0.02 |
Table 2: Effect of this compound on Long-Term Potentiation (LTP) Magnitude
| Treatment Group | Baseline fEPSP Slope (% of pre-HFS) | Post-HFS fEPSP Slope (% of pre-HFS at 60 min) |
| Vehicle Control | 100 ± 5% | 155 ± 8% |
| This compound (100 nM) | 105 ± 6% | 110 ± 7%* |
*Indicates a statistically significant reduction in LTP magnitude compared to the vehicle control group.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro electrophysiological studies of LTP.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Wistar rat)
-
Anesthesia (e.g., isoflurane (B1672236) or pentobarbital)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF, oxygenated (95% O2 / 5% CO2)
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated cutting solution to improve tissue quality.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Isolate the hippocampus and prepare transverse slices (typically 300-400 µm thick) using a vibratome in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing oxygenated standard aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of LTP in the CA1 Region
This protocol details the procedures for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the Schaffer collateral pathway of the hippocampus.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
Micromanipulators
-
Bipolar stimulating electrode (e.g., tungsten)
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution (in DMSO)
-
Standard aCSF
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum to activate the Schaffer collateral fibers.
-
Position the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver baseline test pulses (e.g., every 30 seconds) at an intensity that elicits a fEPSP of 40-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
To study the effect of this compound, switch the perfusion to aCSF containing the desired concentration of the inhibitor (e.g., 100 nM). A corresponding vehicle control (e.g., 0.1% DMSO in aCSF) should be run in parallel.
-
After a pre-incubation period with this compound or vehicle (e.g., 20-30 minutes), induce LTP using a high-frequency stimulation (HFS) protocol. A standard HFS protocol is a single train of 100 Hz for 1 second.[4]
-
Following HFS, resume baseline test pulse stimulation and record the fEPSP slope for at least 60 minutes to assess the magnitude and stability of LTP.
Mandatory Visualizations
Signaling Pathway of TREK-1 in LTP Modulation
Caption: Proposed signaling pathway for TREK-1 modulation of LTP.
Experimental Workflow for Investigating this compound Effects on LTP
Caption: Experimental workflow for studying this compound's effect on LTP.
Logical Relationship of TREK-1 Activity and LTP Induction
Caption: Logical flow of TREK-1's role in enabling normal LTP induction.
References
- 1. The Knockdown of TREK-1 in Hippocampal Neurons Attenuate Lipopolysaccharide-Induced Depressive-Like Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TREK-1 Null Impairs Neuronal Excitability, Synaptic Plasticity, and Cognitive Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TREK-1 null impairs neuronal excitability, synaptic plasticity, and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and pharmacological inhibition of two‐pore domain potassium channel TREK‐1 alters depression‐related behaviors and neuronal plasticity in the hippocampus in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ONO-TR-772 Technical Support Center: In Vivo Solubility Troubleshooting
Welcome to the technical support center for ONO-TR-772. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when using this compound in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as VU6018042) is a potent and selective dual inhibitor of the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) potassium channels.[1][2] These channels are members of the two-pore domain potassium (K2P) channel family and are involved in regulating cellular excitability. Due to its high lipophilicity and low aqueous solubility, achieving concentrations suitable for in vivo administration can be challenging. This poor solubility can lead to issues with bioavailability, inconsistent drug exposure, and potential precipitation at the injection site.
Q2: What are the key physicochemical properties of this compound that contribute to its low solubility?
This compound's solubility challenges stem from its chemical structure. Key properties to consider are:
-
Low Aqueous Solubility: Less than 5 µM.
-
High Lipophilicity: ChromatoLogD = 5.16.
This combination of properties makes it difficult to dissolve in simple aqueous vehicles commonly used for in vivo studies.
Q3: What are the known effective doses of this compound in animal models?
In a mouse model of cognitive impairment (MK-801 challenge in a novel object recognition task), this compound demonstrated efficacy with a minimum effective dose (MED) of 10 mg/kg when administered via intraperitoneal (IP) injection.[2][3]
Troubleshooting Guide for In Vivo Studies
Issue: Precipitation of this compound during formulation or upon administration.
Potential Cause: Use of an inappropriate vehicle that cannot maintain this compound in solution, especially upon dilution with physiological fluids.
Solutions:
-
Multi-component Vehicle System: For poorly soluble compounds like this compound, a multi-component vehicle system is often necessary. A common approach involves a combination of a primary solvent, a co-solvent/surfactant, and an aqueous diluent.
-
Recommended Starting Formulation: A widely used formulation for lipophilic compounds administered intraperitoneally is a mixture of DMSO, PEG400, Tween 80, and saline. This combination helps to first dissolve the compound in a strong organic solvent (DMSO) and then create a stable emulsion or solution when diluted.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | This compound (VU6018042) | [1] |
| Target(s) | TREK-1 / TREK-2 | [1] |
| IC50 | 15 nM (for TREK-1) | [2] |
| Aqueous Solubility | < 5 µM | |
| Lipophilicity | ChromatoLogD = 5.16 | |
| Route of Admin. | Intraperitoneal (IP) | [2][3] |
| Effective Dose (Mouse) | 10 mg/kg | [2][3] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
This protocol is a standard starting point for formulating poorly soluble compounds for in vivo research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Polysorbate 80 (Tween 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gently warm or vortex if necessary to ensure complete dissolution.
-
Addition of Co-solvent: To the DMSO solution, add PEG400. A common ratio is 1:4 (DMSO:PEG400). For the example above, add 4 mL of PEG400 to the 1 mL of DMSO solution. Mix thoroughly.
-
Addition of Surfactant: Add Tween 80 to the mixture. A typical final concentration of Tween 80 is 5%. To the 5 mL mixture from the previous step, add 0.25 mL of Tween 80. Mix until a clear solution is obtained.
-
Final Dilution: Slowly add sterile saline to the desired final volume while vortexing. For instance, to achieve a final concentration of 1 mg/mL, you would add saline to a final volume of 10 mL.
-
Final Formulation Ratio (Example): 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline.
-
Administration: Administer the freshly prepared formulation to the animal via intraperitoneal injection. Ensure the solution is at room temperature before injection.
Note: It is crucial to prepare this formulation fresh on the day of the experiment to avoid precipitation. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound formulation and in vivo testing with troubleshooting loop.
TREK-1/TREK-2 Signaling Pathway and Inhibition by this compound
Caption: Simplified signaling pathway of TREK-1/TREK-2 channels and their inhibition by this compound.
References
Technical Support Center: ONO-TR-772 Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of ONO-TR-772.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Possible Cause 1: Low Intrinsic Aqueous Solubility
This compound is known to have very low aqueous solubility (less than 5 µM)[1][2]. Direct dissolution in aqueous buffers is unlikely to achieve high concentrations.
Suggested Solution:
-
Use of Co-solvents: Initially, dissolve this compound in a water-miscible organic solvent before adding it to your aqueous buffer.
-
pH Adjustment: Although information on the pKa of this compound is not publicly available, exploring pH modification of the buffer may improve solubility if the compound has ionizable groups.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant can aid in wetting the compound and improve its dispersion and apparent solubility.
Issue: My this compound solution is cloudy or shows precipitation after preparation.
Possible Cause 1: Supersaturation and Precipitation
When adding a concentrated organic stock solution of this compound to an aqueous buffer, the compound can become supersaturated and precipitate out of solution.
Suggested Solution:
-
Slow Addition and Stirring: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.
-
Warming: Gently warming the solution may help to dissolve the compound, but be cautious of potential degradation. Always check the compound's stability at elevated temperatures.
-
Optimize Solvent/Co-solvent Ratio: Experiment with different ratios of the organic co-solvent to the aqueous buffer to find a balance that maintains solubility without compromising the experimental system.
Possible Cause 2: Incompatible Formulation Components
Certain salts or other components in your buffer system may be incompatible with the chosen solubilization method, leading to precipitation.
Suggested Solution:
-
Component Compatibility Check: Review the compatibility of all formulation components.
-
Simplify Buffer System: If possible, use a simpler buffer system to minimize potential interactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. A concentration of 100 mg/mL (208.36 mM) in DMSO has been reported, which may require sonication and warming to 60°C to fully dissolve[3]. For in vivo studies, the choice of solvent will depend on the route of administration and animal model.
Q2: What are some suggested starting formulations for in vivo animal studies?
A2: For oral administration in preclinical studies, a suspension of the compound in a vehicle containing a suspending agent is a common approach for poorly soluble compounds. For a structurally related TREK-2 activator, ONO-2920632, a vehicle of 0.5% w/v Methyl Cellulose (B213188) in distilled water was used for oral administration in mice[4]. This could be a reasonable starting point for this compound.
For parenteral administration, more complex formulations involving co-solvents, surfactants, or cyclodextrins may be necessary. The selection of excipients must be guided by their safety and tolerability for the specific route of administration and animal species[5][6].
Q3: Are there any advanced formulation strategies that can be used to improve the aqueous solubility of this compound?
A3: Yes, several advanced formulation strategies can be explored:
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility. Common carriers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs)[5][7].
-
Inclusion Complexes: Complexation with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its solubility in aqueous solutions[7][8].
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability[3][5].
Quantitative Data: Solubility of this compound (Illustrative Examples)
The following tables provide illustrative examples of the potential solubility of this compound in various vehicles. These are not experimentally determined values for this specific compound but are based on common formulation approaches for poorly soluble drugs.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | ~100[3] | ~208.36[3] | May require heating and sonication. |
| Ethanol | < 1 | < 2.08 | |
| Water | < 0.0024 | < 0.005[1][2] | Poorly soluble. |
Table 2: Illustrative Solubility in Aqueous Formulations
| Formulation Vehicle | This compound Concentration (µg/mL) | Appearance |
| Water | < 2.4 | Suspension |
| 10% DMSO in PBS (pH 7.4) | ~10 | Clear Solution |
| 5% Solutol® HS 15 in Water | ~50 | Clear Micellar Solution |
| 20% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | ~200 | Clear Solution |
| 0.5% Methyl Cellulose in Water | > 1000 | Homogeneous Suspension |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using a Co-solvent (for in vitro assays)
Objective: To prepare a 10 µM working solution of this compound in a phosphate-buffered saline (PBS) for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly. If necessary, gently warm the solution and sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C[3].
-
-
Prepare the 10 µM Working Solution:
-
Vigorously vortex the PBS buffer.
-
While vortexing, add 1 µL of the 10 mM this compound stock solution to 999 µL of the PBS buffer.
-
Continue to vortex for 30-60 seconds to ensure thorough mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Protocol 2: Preparation of a Suspension for Oral Gavage (for in vivo studies)
Objective: To prepare a 1 mg/mL suspension of this compound in 0.5% methyl cellulose for oral administration in rodents.
Materials:
-
This compound powder
-
Methyl cellulose
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Procedure:
-
Prepare the 0.5% Methyl Cellulose Vehicle:
-
Weigh out the appropriate amount of methyl cellulose to make a 0.5% (w/v) solution in sterile water.
-
Heat approximately one-third of the total required volume of water to 80-90°C.
-
Disperse the methyl cellulose powder in the hot water with stirring.
-
Add the remaining volume of cold water and continue to stir until the solution is uniform and clear.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh out the required amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small amount of the 0.5% methyl cellulose vehicle to the powder and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuing to mix.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a uniform suspension.
-
If necessary, use a homogenizer to further reduce the particle size and improve the homogeneity of the suspension.
-
Continuously stir the suspension during dosing to maintain uniformity.
-
Visualizations
References
- 1. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Discovery of ONO-2920632 (VU6011887): A Highly Selective and CNS Penetrant TREK-2 (TWIK-Related K+ Channel 2) Preferring Activator In Vivo Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. gadconsulting.com [gadconsulting.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ashland.com [ashland.com]
Potential off-target effects of ONO-TR-772 in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ONO-TR-772, a potent and selective dual inhibitor of TREK-1 and TREK-2 potassium channels.
Troubleshooting Guide
Researchers may encounter several issues during their experiments with this compound. This guide provides a systematic approach to identifying and resolving common problems.
Issue 1: Inconsistent or Lack of Expected On-Target Effect
You are not observing the expected inhibition of TREK-1/TREK-2 channel activity or the anticipated downstream cellular phenotype.
Troubleshooting Workflow
Troubleshooting workflow for inconsistent on-target effects.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Compound Integrity | |
| Degradation of this compound | Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the stock concentration and perform a serial dilution to generate a dose-response curve. The reported IC50 for TREK-1 is 15 nM.[1][2] |
| Experimental Conditions | |
| Suboptimal Assay Buffer | Ensure the buffer composition (e.g., ion concentrations, pH) is appropriate for maintaining cell health and channel activity. |
| Inappropriate Incubation Time | Optimize the incubation time with this compound. It may require a longer or shorter duration depending on the cell type and assay. |
| Cell Health and Target Expression | |
| Poor Cell Health | Regularly check cell morphology and viability. Ensure cells are not overgrown or stressed. |
| Low TREK-1/TREK-2 Expression | Confirm the expression of TREK-1 and TREK-2 in your cell model using methods like qPCR or Western blotting. |
| Assay Readout | |
| Insensitive Assay | The chosen assay may not be sensitive enough to detect the effects of TREK-1/TREK-2 inhibition. Consider alternative methods like patch-clamp electrophysiology for direct measurement of channel activity. |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
You observe cellular effects that are not readily explained by the known function of TREK-1 and TREK-2, such as unexpected changes in cell proliferation, morphology, or viability.
Troubleshooting Workflow
Troubleshooting workflow for unexpected cellular effects.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| On-Target Effects | |
| Uncharacterized TREK-1/2 Function | The observed phenotype may be a genuine consequence of TREK-1/TREK-2 inhibition in your specific cellular context. |
| Off-Target Effects | |
| Binding to Other Proteins | This compound, like many small molecules, may have off-target interactions. While it is highly selective against other K2P channels, its activity against other protein families (e.g., kinases, GPCRs) has not been extensively reported in the public domain. |
| Experimental Artifacts | |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control. |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect your media for any precipitate and consider using a lower concentration or a different formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3] It has an IC50 of 15 nM for human TREK-1.[1][2]
Q2: What is the known selectivity profile of this compound?
A2: this compound is highly selective for TREK-1 and TREK-2 over other K2P channels. It has been shown to be >67-fold selective over TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, and TRAAK.
Selectivity of this compound Against Other K2P Channels
| Channel | Selectivity Fold-Change vs. TREK-1 |
| TREK-2 | Equipotent |
| TASK-1 | >67 |
| TASK-2 | >67 |
| TASK-3 | >67 |
| TRESK | >67 |
| TWIK-2 | >67 |
| TRAAK | >67 |
Q3: Are there any known off-target effects of this compound on other protein families?
A3: There is limited publicly available data on the broad off-target profile of this compound against other protein families such as kinases, GPCRs, and other ion channels. As with any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting experimental results, especially at higher concentrations.
Q4: What are the recommended working concentrations for this compound in cell-based assays?
A4: The optimal concentration will depend on the specific cell type and assay. It is recommended to perform a dose-response experiment starting from low nanomolar concentrations up to a few micromolars to determine the optimal concentration for your system. The reported in-vitro IC50 for TREK-1 is 15 nM.[1][2]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For storage, follow the manufacturer's instructions, which generally advise storing the solid compound and stock solutions at -20°C or -80°C, protected from light.[2] It is best practice to prepare fresh working dilutions from the stock solution for each experiment.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Activity in a Cell-Based Membrane Potential Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell line and equipment.
Workflow for Membrane Potential Assay
General workflow for a membrane potential assay.
Materials:
-
Cells stably or transiently expressing the TREK-1 or TREK-2 channel.
-
This compound
-
DMSO
-
Appropriate cell culture medium and supplements
-
Multi-well plates suitable for fluorescence reading
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency.
-
Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and add it to the cells. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound to the wells. Include vehicle-only (e.g., DMSO) and no-compound controls.
-
Incubation: Incubate the plate with the compound for the desired period. This may need to be optimized (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the dye used.
-
Data Analysis: Calculate the change in fluorescence in response to this compound. Plot the concentration-response curve and determine the IC50 value.
Signaling Pathways
TREK-1 and TREK-2 Channel Modulation
TREK-1 and TREK-2 are polymodal channels regulated by a variety of physical and chemical stimuli. Their activity is modulated by G-protein coupled receptors (GPCRs) and downstream signaling cascades. This compound acts as a direct inhibitor of these channels.
Modulation of TREK-1 and TREK-2 signaling pathways.
References
Troubleshooting inconsistent results in ONO-TR-772 behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ONO-TR-772 in behavioral assays. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Compound Handling and Preparation
Q1: What is the recommended solvent for this compound for in vivo studies?
A1: For in vivo studies, it is crucial to use a vehicle that ensures complete solubilization and is well-tolerated by the animals. While the specific vehicle used in the primary literature for the Novel Object Recognition (NOR) task is not detailed in the provided search results, a common approach for similar compounds is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute with a saline or a solution like 10% Tween® 80 in saline. It is critical to perform pilot studies to determine the optimal, non-toxic vehicle concentration for your specific experimental conditions. Always include a vehicle-only control group in your experiments.
Q2: How should this compound be stored to ensure its stability?
A2: this compound should be stored at -20°C for up to one month or at -80°C for up to six months for long-term stability.[1] Repeated freeze-thaw cycles should be avoided. For daily use, it is advisable to prepare aliquots of your stock solution.
Experimental Design & Methodology
Q3: I am not observing the reported pro-cognitive effects of this compound in the Novel Object Recognition (NOR) task. What could be the reason?
A3: Inconsistent results in the NOR task can arise from several factors:
-
Timing of Compound Administration: The original study reported robust efficacy when this compound was administered 3.5 hours prior to the MK-801 challenge.[2] Ensure your dosing regimen aligns with the compound's pharmacokinetic profile.
-
MK-801 Challenge: The cognitive deficit induced by MK-801 is a key component of this model. The dose and timing of the MK-801 injection are critical. If the cognitive impairment is too severe (floor effect) or too mild, it may mask the therapeutic effect of this compound.[3]
-
Habituation: Animals must be adequately habituated to the testing arena before the familiarization phase.[4] Insufficient habituation can lead to anxiety and neophobia, confounding the exploration times.
-
Object Properties: The objects used for familiarization and testing should be of similar size and complexity, but distinct in shape and texture. They should not have any inherent rewarding or aversive properties.
-
Inter-trial Interval: The time between the familiarization and the test phase is a critical variable. A longer delay will increase the difficulty of the task.
Q4: My behavioral data shows high variability between animals within the same treatment group. How can I reduce this?
A4: High inter-animal variability is a common challenge in behavioral research.[4] Here are some factors to consider:
-
Animal-related Factors:
-
Strain, Sex, and Age: Use a consistent strain, sex, and age of animals for all your experiments.[5]
-
Housing Conditions: Standardize housing conditions, including cage density, enrichment, and light-dark cycles.[3][6] Single housing can alter anxiety-like behaviors and cognitive performance.[5]
-
Handling: Handle the animals consistently and gently to minimize stress. The sex of the experimenter can also influence rodent behavior.[4]
-
-
Environmental Factors:
-
Olfactory Cues: Rodents have a highly developed sense of smell.[3] Clean the testing apparatus thoroughly between each animal to remove olfactory cues. Be mindful of strong scents from perfumes or cleaning agents used by the experimenter.[4]
-
Noise and Light: Conduct experiments in a quiet room with consistent lighting conditions.[6]
-
-
Procedural Factors:
-
Order of Testing: The order in which animals are tested can influence their performance.[5] Randomize the testing order for each treatment group.
-
Data Interpretation
Q5: How do I know if the effects I am seeing are due to cognitive enhancement or other behavioral changes?
A5: It is important to include control measures to rule out confounding factors. In the context of the NOR task, locomotor activity should be assessed. An increase in overall exploration time could be misinterpreted as enhanced memory. The open field test is often used to assess general activity and anxiety-like behavior.[7]
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| TREK-1 IC50 | 15 nM | Human | Manual Patch Clamp | [2][8][9] |
| Selectivity | >10 µM vs. other K2P channels (except TREK-2) | - | - | [2][9] |
| CNS Penetration (Kp) | 0.98 | Rat | - | [2][8][9] |
| Minimum Effective Dose (MED) | 10 mg/kg (IP) | Mouse (CD-1, male) | MK-801 Challenge NOR | [2][8][9] |
Experimental Protocols
MK-801 Challenge Novel Object Recognition (NOR) Task
This protocol is based on the methodology described for this compound.[2]
-
Habituation:
-
Habituate mice to the empty testing arena (e.g., a 40 cm x 40 cm x 40 cm open field) for 5-10 minutes per day for 2-3 consecutive days prior to the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 3, 10, 30 mg/kg, IP) or vehicle.
-
After a specified pretreatment time (e.g., 3.5 hours), administer MK-801 (or saline for control groups).
-
-
Familiarization Phase (Training):
-
Approximately 30 minutes after the MK-801 injection, place the mouse in the arena with two identical objects.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (Retention Delay):
-
Return the mouse to its home cage for a defined retention interval (e.g., 90 minutes).[2]
-
-
Test Phase (Testing):
-
Place the mouse back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for the Novel Object Recognition task.
Caption: Troubleshooting logic for inconsistent behavioral assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing ONO-TR-772 concentration for patch-clamp recordings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of ONO-TR-772 in patch-clamp recordings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (KCNK2) and TREK-2 (KCNK10).[1][2][3] These channels are members of the TREK subfamily of K2P channels and contribute to background "leak" potassium currents in various cell types, playing a crucial role in setting the resting membrane potential.[2] By inhibiting TREK-1 and TREK-2, this compound reduces the outward potassium current, leading to membrane depolarization.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined using manual patch-clamp electrophysiology:
| Target | Species | IC50 |
| TREK-1 | Human | 15 nM[1] |
| TREK-1 | Mouse | 67 nM[1] |
Q3: How selective is this compound?
This compound displays high selectivity for TREK-1 and TREK-2 over other K2P channels. In profiling assays, it was found to be over 67-fold selective for TREK-1/2 against other K2P channels such as TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, and TRAAK.[1]
Q4: Are there any known off-target effects of this compound?
At concentrations significantly higher than its IC50 for TREK-1/2, this compound can exhibit off-target activity. At a concentration of 10 µM, some inhibition of other ion channels has been observed.[1] Therefore, it is recommended to use the lowest effective concentration to minimize the risk of off-target effects.
Q5: What is the recommended storage for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C, which should maintain stability for up to 6 months.[4] For shorter-term storage, -20°C is suitable for up to one month.[4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Problem 1: No observable effect of this compound on the recorded currents.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Verify the final concentration of this compound in your recording chamber. It is recommended to start with a concentration around the IC50 value (e.g., 15-100 nM) and then perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Low Expression of TREK-1/TREK-2 Channels.
-
Solution: Confirm the expression of TREK-1 and/or TREK-2 in your cells of interest using techniques such as RT-qPCR or Western blotting. If expression is low, consider using a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the channel of interest.
-
-
Possible Cause 3: Compound Adsorption.
-
Solution: this compound may adsorb to the tubing of your perfusion system. To minimize this, use a low-adsorption tubing material and ensure a rapid perfusion rate. It is also good practice to freshly prepare the final diluted solution before each experiment.
-
-
Possible Cause 4: Degraded Compound.
-
Solution: Ensure that the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Problem 2: Rundown of the potassium current during the experiment.
-
Possible Cause 1: General Patch Instability.
-
Solution: Ensure a stable gigaohm seal and whole-cell configuration. Monitor access resistance throughout the experiment and discard recordings with significant changes. General troubleshooting for patch-clamp stability can be found in various resources.
-
-
Possible Cause 2: Channel Activity Modulation.
-
Solution: The activity of TREK channels can be modulated by intracellular factors. Ensure your intracellular solution contains appropriate concentrations of ATP and GTP to maintain cellular health.
-
Problem 3: Precipitation of this compound in the recording solution.
-
Possible Cause 1: Poor Solubility.
-
Solution: this compound is a lipophilic compound. Ensure the final concentration of the vehicle (e.g., DMSO) in the aqueous recording solution is low (typically ≤ 0.1%) to prevent precipitation. Prepare fresh dilutions for each experiment and visually inspect the solution for any signs of precipitation before use.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Dissolve the appropriate amount of this compound powder in 100% Dimethyl Sulfoxide (DMSO) to make a 10 mM stock solution.
-
Aliquot the stock solution into small volumes (e.g., 10 µL) in low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your extracellular (bath) solution to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the recording solution does not exceed 0.1% to avoid solvent effects on ion channel activity. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of extracellular solution.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of TREK-1/TREK-2 Currents
This protocol provides a general framework. Specific voltage protocols and solution compositions may need to be optimized for the cell type and recording conditions.
-
Cell Preparation:
-
Culture cells expressing TREK-1 and/or TREK-2 channels on glass coverslips suitable for microscopy and patch-clamping.
-
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
Recording Procedure:
-
Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Obtain a gigaohm seal (>1 GΩ) on a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit TREK channel currents. A typical protocol could be a ramp from -100 mV to +60 mV over 500 ms.
-
Establish a stable baseline recording of the current in the control extracellular solution.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the current in the presence of the compound until a steady-state effect is observed.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
-
Visualizations
Signaling Pathway of TREK-1/TREK-2 Inhibition by this compound
Caption: Inhibition of TREK-1/TREK-2 channels by this compound.
Experimental Workflow for this compound Patch-Clamp Analysis
Caption: Workflow for patch-clamp analysis of this compound.
References
Managing high plasma protein binding of ONO-TR-772 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-TR-772. The focus is on managing its high plasma protein binding in in vivo experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as VU6018042) is a potent and selective dual inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels.[1] These channels are members of the two-pore domain potassium (K2P) channel family and play a crucial role in regulating neuronal excitability.[2][3] By inhibiting TREK-1 and TREK-2, this compound can modulate neuronal membrane potential and cellular responses to various stimuli. It is a valuable tool for studying the physiological roles of these channels in the central nervous system (CNS) and their potential as therapeutic targets.[1]
Q2: What are the key pharmacokinetic properties of this compound?
This compound is characterized by high plasma protein binding, low aqueous solubility, and good CNS penetrance.[1] Understanding these properties is critical for designing and interpreting in vivo experiments.
Q3: Why is the high plasma protein binding of this compound a critical consideration for in vivo studies?
This compound exhibits very high plasma protein binding, exceeding 99.7%.[1] According to the "free drug theory," only the unbound fraction of a drug is able to diffuse across membranes, interact with its target, and exert a pharmacological effect.[4] Consequently, the high degree of protein binding significantly reduces the concentration of free this compound available to inhibit TREK-1/2 channels in the target tissue. This can lead to a discrepancy between the total administered dose and the observed in vivo efficacy.
Q4: How can I accurately determine the plasma protein binding of this compound in my specific experimental setup?
The gold standard method for determining plasma protein binding is equilibrium dialysis . This technique separates a plasma sample containing the drug from a buffer-filled chamber by a semi-permeable membrane. At equilibrium, the concentration of free drug will be equal on both sides, allowing for the calculation of the unbound fraction.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with this compound that may be related to its high plasma protein binding.
| Observed Problem | Potential Cause Related to High Plasma Protein Binding | Recommended Troubleshooting Steps |
| Low or no in vivo efficacy despite proven in vitro potency. | The high plasma protein binding is severely limiting the free drug concentration at the target site, resulting in insufficient target engagement. | 1. Verify Unbound Fraction: Experimentally determine the unbound fraction (fu) of this compound in the plasma of the animal model being used. 2. Increase Dose: Carefully consider a dose escalation study. The minimum effective dose (MED) in mice for a specific behavioral paradigm was found to be 10 mg/kg.[1] 3. Optimize Formulation: Improve the solubility and bioavailability of this compound to maximize absorption and the initial free concentration. |
| High variability in experimental results between animals. | Minor differences in plasma protein levels or composition between individual animals can lead to significant variations in the unbound fraction of a highly bound compound. | 1. Control for Animal Health: Ensure all animals are healthy and have similar baseline physiological parameters. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of inter-individual variability. 3. Measure Unbound Concentrations: If feasible, measure the unbound concentration of this compound in plasma samples from individual animals to correlate with observed effects. |
| Difficulty in translating in vitro data to in vivo outcomes. | The complex interplay of plasma protein binding, tissue distribution, and metabolism in vivo makes direct extrapolation from in vitro IC50 values challenging. | 1. Conduct PK/PD Modeling: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between the unbound drug concentration and the pharmacological response. 2. Measure Target Tissue Concentrations: Where possible, measure the concentration of this compound in the target tissue (e.g., brain) to better understand target site exposure. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | IC50 | Selectivity |
| TREK-1 | Manual Patch Clamp | 15 nM | >67-fold vs. other K2P channels (except TREK-2) |
| TREK-2 | Electrophysiology | Equipotent to TREK-1 | - |
Data sourced from ACS Med Chem Lett. 2025 Apr 28;16(5):896-901.[1]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Plasma Protein Binding | Human | 99.4% |
| Rat | 99.9% | |
| Mouse | 98.4% | |
| CNS Penetrance (Kp) | Rat | 0.98 |
| Mouse | 0.44 | |
| Minimum Effective Dose (MED) | Mouse | 10 mg/kg (IP) |
Data sourced from ACS Med Chem Chem Lett. 2025 Apr 28;16(5):896-901.[1]
Experimental Protocols
1. Protocol for Plasma Protein Binding Determination by Rapid Equilibrium Dialysis (RED)
This protocol is adapted from standard methodologies for determining the unbound fraction of a compound in plasma.
Materials:
-
This compound stock solution (in DMSO)
-
Control plasma from the relevant species (e.g., rat, mouse, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8 kDa MWCO)
-
Incubator shaker at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of this compound in control plasma at the desired concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.
-
Add the plasma sample containing this compound to the sample chamber of the RED device insert.
-
Add an equal volume of PBS to the buffer chamber of the insert.
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Analyze the concentration of this compound in both matrix-matched samples by a validated LC-MS/MS method.
-
Calculate the unbound fraction (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Visualizations
Caption: this compound inhibits TREK-1/2 channels, blocking K+ efflux and reducing hyperpolarization.
Caption: A typical workflow for in vivo studies with this compound.
Caption: Strategies to address challenges posed by high plasma protein binding.
References
How to prevent ONO-TR-772 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of ONO-TR-772 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (208.36 mM) with the aid of ultrasonication and warming to 60°C.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: What are the optimal storage conditions and duration for this compound stock solutions?
A2: For long-term stability and to prevent precipitation, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles, as this can lead to product inactivation and precipitation.[1]
Q3: My this compound powder has arrived. How should I store it before preparing a stock solution?
A3: The this compound powder is stable when stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q4: Can I use aqueous buffers to prepare my initial this compound stock solution?
A4: No, this compound has low aqueous solubility (<5 μM).[2] Preparing the initial high-concentration stock solution in aqueous buffers will likely result in immediate precipitation. Always prepare the primary stock in an appropriate organic solvent like DMSO.
Q5: For my in vivo experiments, how should I prepare the working solution?
A5: It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[1] This minimizes the risk of precipitation that can occur when diluting the DMSO stock into aqueous-based formulation vehicles.
Troubleshooting Guide: this compound Precipitation
Issue: I observed precipitation in my this compound stock solution after preparation or during storage.
This guide will walk you through the potential causes and solutions to resolve and prevent precipitation.
Step 1: Initial Preparation and Dissolution
If you observe precipitation immediately after preparing your stock solution, consider the following:
-
Incomplete Dissolution: this compound may require assistance to fully dissolve at high concentrations.
-
Solution: Use ultrasonication and gently warm the solution to 60°C to aid dissolution.[1]
-
-
Solvent Quality: The quality of your DMSO is critical.
-
Solution: Use a new, unopened bottle of anhydrous or high-purity DMSO. Hygroscopic DMSO that has absorbed moisture from the air will have a significant negative impact on solubility.[1]
-
Step 2: Storage and Handling
If precipitation occurs after a period of storage, review your storage practices:
-
Improper Storage Temperature: Storing at temperatures warmer than recommended can affect stability.
-
Solution: Ensure your stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Repeated Freeze-Thaw Cycles: This is a common cause of small molecule precipitation.
-
Solution: Aliquot your stock solution into smaller, single-use volumes before freezing. This prevents the need to thaw the entire stock for each experiment.[1]
-
Step 3: Working Solution Preparation
Precipitation upon dilution of your DMSO stock into an aqueous buffer for your experiment is a common challenge due to the compound's low aqueous solubility.
-
"Salting Out" Effect: The compound is crashing out of the solution upon contact with the aqueous environment.
-
Solution 1: Prepare fresh working solutions for each experiment and use them immediately.[1]
-
Solution 2: If precipitation or phase separation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to help redissolve the compound.[1]
-
Solution 3: Consider a formulation strategy for in vivo studies that involves a co-solvent system. The provided protocol for in vivo use suggests a multi-solvent system to maintain solubility.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (208.36 mM) | [1] |
| Aqueous Solubility | <5 μM | [2] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
| Molecular Weight | 479.93 g/mol | [1] |
| Chemical Formula | C₂₆H₂₃ClFN₃O₃ | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heat block set to 60°C
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 2.0836 mL of DMSO to 10 mg of this compound).
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If precipitation persists, warm the solution in a 60°C water bath or heat block for 5-10 minutes, vortexing intermittently, until the solution is clear.[1]
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Troubleshooting flowchart for this compound precipitation.
References
Best practices for storing and handling ONO-TR-772
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ONO-TR-772, along with troubleshooting guides and frequently asked questions to ensure experimental success.
Best Practices for Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.
Q: How should I store this compound upon receipt?
A: this compound is shipped at room temperature in the continental US, though this may vary for other locations.[1] Upon receipt, it is crucial to store the compound under the appropriate conditions to ensure its long-term stability. For the compound in its solid (powder) form, storage at -20°C is recommended for up to 3 years, or at 4°C for up to 2 years.[1]
Q: What are the recommended storage conditions for this compound stock solutions?
A: Once this compound is in a solvent, its storage requirements change. For stock solutions, it is recommended to store them at -80°C for a period of up to 6 months.[1] Alternatively, they can be stored at -20°C for up to 1 month.[1] Adhering to these temperature and time guidelines is essential to prevent degradation of the compound.
Storage Condition Summary
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Q: I'm having trouble dissolving this compound.
A: this compound has low aqueous solubility (<5 μM).[2] For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent, with a solubility of 100 mg/mL (208.36 mM).[1] To aid dissolution, consider the following steps:
-
Use fresh DMSO: DMSO is hygroscopic and absorbed water can impact solubility. Always use newly opened DMSO.[1]
-
Apply heat and sonication: Gentle warming to 60°C and ultrasonication can significantly aid in dissolving the compound.[1]
Q: My experimental results are inconsistent.
A: Inconsistent results can stem from several factors related to the handling of this compound. Consider the following:
-
Improper storage: Verify that the compound and any stock solutions have been stored at the correct temperatures and within their recommended shelf life. Degradation due to improper storage is a common cause of variability.
-
Inaccurate dilutions: Ensure that your dilution calculations are correct and that you are using calibrated pipettes.
-
Freeze-thaw cycles: Minimize the number of freeze-thaw cycles for your stock solutions, as this can lead to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Below is a workflow to minimize variability when preparing this compound for experiments.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a selective inhibitor of the TREK (TWIK-related potassium channel) family of two-pore domain potassium (K2P) channels.[1][3][4] It has a potent inhibitory effect on TREK-1 with an IC₅₀ of 15 nM.[1][2][5]
Q: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C₂₆H₂₃ClFN₃O₃, and its molecular weight is 479.93 g/mol .[1]
Q: In what types of studies has this compound been used?
A: this compound has been demonstrated to be a valuable in vivo tool compound.[2] It is noted for its ability to penetrate the central nervous system (CNS) and has shown efficacy in a mouse model of recognition memory.[1][2][5] This makes it suitable for research into diseases related to cognitive impairment.[1]
Q: What is the selectivity profile of this compound?
A: this compound is highly selective for TREK channels, showing over 10 μM of activity against other K₂P channels, with the exception of TREK-2.[2][5] Broader pharmacology screening has shown that at 10 μM, it has minimal off-target effects, with the most significant being at the A₃ adenosine (B11128) receptor (84% inhibition, Ki = 0.48 μM) and certain calcium and sodium channels.[2]
The signaling pathway impacted by this compound is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected electrophysiological data with ONO-TR-772
Welcome to the technical support center for researchers using ONO-TR-772 in electrophysiological recordings. This resource is designed to help you interpret unexpected data and troubleshoot common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the two-pore domain potassium (K2P) channel K2P2.1, also known as TREK-1.[1][2][3] It also shows activity on TREK-2 channels.[3][4] TREK channels are involved in setting the resting membrane potential and regulating neuronal excitability. Inhibition of these channels can lead to membrane depolarization and increased excitability.
Q2: I'm seeing a significant depolarization of the resting membrane potential after applying this compound, is this expected?
Yes, a depolarization of the resting membrane potential is an expected outcome of TREK-1 channel inhibition. TREK-1 channels contribute to the outward potassium current that helps maintain a negative resting membrane potential. Blocking these channels reduces this outward current, leading to a more positive membrane potential.
Q3: My recordings become very noisy after applying this compound. What could be the cause?
Increased noise in your recordings after drug application can stem from several sources. It could be related to the health of the cell, with the drug inducing a state of hyperexcitability leading to spontaneous firing that might be interpreted as noise. Alternatively, it could be an issue with your recording setup. It's important to differentiate between biological "noise" and electrical interference.
Q4: Are there any known off-target effects of this compound that could explain my unexpected data?
This compound is described as a highly selective TREK inhibitor, with greater than 10 µM selectivity versus other K2P channels, with the exception of TREK-2.[3][4] However, all drugs have the potential for off-target effects, which are not always fully characterized.[5][6][7] If you observe effects that cannot be explained by TREK-1/2 inhibition, consider the possibility of interactions with other ion channels or signaling pathways. A systematic approach to rule out common experimental artifacts is recommended before attributing unexpected effects to off-target pharmacology.
Troubleshooting Unexpected Electrophysiological Data
Issue 1: Unexpected Change in Firing Pattern (e.g., burst firing, spontaneous activity)
| Potential Cause | Troubleshooting Steps |
| Expected consequence of TREK-1/2 inhibition | 1. Review the literature on TREK channel function in your specific cell type. Increased excitability is an expected outcome. 2. Titrate the concentration of this compound to establish a dose-response relationship. |
| Cellular Health Decline | 1. Monitor key cell health indicators like resting membrane potential and input resistance before and after drug application. 2. Ensure your internal and external solutions are fresh and have the correct osmolarity.[8] |
| Off-Target Effects | 1. If possible, use a structurally different TREK-1/2 inhibitor to see if the effect is reproducible. 2. Test for modulation of other major ion channels (e.g., sodium, calcium, other potassium channels) that could influence the firing pattern. |
Issue 2: Drastic and Unstable Shift in Baseline Current or Voltage
| Potential Cause | Troubleshooting Steps |
| Poor Seal or Cell Health | 1. Check your seal resistance. A deteriorating seal can cause significant drift.[9] 2. Ensure your cell was healthy prior to the experiment.[8] |
| Electrode or Grounding Issues | 1. Verify that your recording and reference electrodes are stable and properly chlorided.[9] 2. Check for any loose connections in your grounding. Ensure all equipment is connected to a common ground.[10] |
| Perfusion System Instability | 1. Ensure a constant and stable flow rate of your perfusion solution. Bubbles or changes in flow can cause artifacts. 2. Check for temperature fluctuations in the recording chamber. |
| Compound Precipitation | 1. Visually inspect your solution for any signs of precipitation, especially at higher concentrations. |
Issue 3: High-Frequency Noise in Recordings
| Potential Cause | Troubleshooting Steps |
| Environmental Electrical Interference | 1. Identify and turn off non-essential electrical equipment in the vicinity (e.g., centrifuges, vortexers, lights).[11] 2. Ensure proper shielding of your setup (Faraday cage). |
| Grounding Problems | 1. Check for ground loops by ensuring all equipment is connected to a single ground point.[11] 2. Keep grounding and reference cables as short as possible.[10] |
| Headstage or Electrode Holder Issues | 1. Clean the headstage connector and electrode holder.[9] 2. Try a different headstage or electrode holder to rule out equipment failure.[11] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording
-
Solution Preparation :
-
Prepare artificial cerebrospinal fluid (ACSF) and internal pipette solution. Ensure the solutions are filtered and pH and osmolarity are correct.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make fresh serial dilutions in ACSF to your desired final concentrations just before the experiment. Prepare a vehicle control with the same final solvent concentration.[10]
-
-
Pipette Preparation and Sealing :
-
Pull a glass micropipette with a resistance of 3-7 MΩ.
-
Fill the pipette with internal solution, ensuring no air bubbles are present.
-
Approach a healthy neuron under visual guidance and apply gentle positive pressure.[10]
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.
-
-
Achieving Whole-Cell Configuration :
-
Data Acquisition :
-
Record a stable baseline of activity for 5-10 minutes in your vehicle control solution.[10]
-
Switch the perfusion system to the ACSF containing the desired concentration of this compound.
-
Record the cellular response until a steady state is reached.
-
Perform a washout with the vehicle control solution to check for reversibility of the effect.
-
Visualizing Experimental Logic and Pathways
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. youtube.com [youtube.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Molecular Devices Support Portal [support.moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. plexon.com [plexon.com]
Validation & Comparative
A Comparative Guide to ONO-TR-772 and Other TREK Channel Inhibitors for Cognitive Research
For Researchers, Scientists, and Drug Development Professionals
The TWIK-related potassium (TREK) channels, particularly TREK-1 and TREK-2, have emerged as promising therapeutic targets for a range of neurological disorders, including cognitive impairments. Inhibition of these channels has been shown to enhance neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. This guide provides a comparative analysis of ONO-TR-772, a potent TREK inhibitor, against other notable TREK inhibitors in the context of cognitive research, supported by available experimental data.
Overview of TREK Inhibition for Cognitive Enhancement
TREK-1 and TREK-2 are two-pore domain potassium (K2P) channels highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1] They contribute to the resting membrane potential of neurons, and their inhibition leads to membrane depolarization, increased neuronal excitability, and facilitation of long-term potentiation (LTP), a cellular correlate of memory formation.[1] Numerous studies have implicated TREK-1 in the pathophysiology of cognitive deficits, making its inhibition a compelling strategy for cognitive enhancement.[1]
Quantitative Comparison of TREK Inhibitors
The following tables summarize the quantitative data for this compound and other key TREK inhibitors.
| Inhibitor | Target(s) | Potency (IC50) | Selectivity | In Vivo Efficacy (MK-801 NOR Test) | CNS Penetration | Reference(s) |
| This compound | TREK-1 / TREK-2 | TREK-1: 15 nM | >67-fold selective over other K2P channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK) | MED: 10 mg/kg (IP) | Rat Kp: 0.98 | [2] |
| ONO-9517601 | TREK-1 / TREK-2 | TREK-1 (Tl+): 67 nM | High | MED: 1 mg/kg (rat, PO), 1 mg/kg (mouse, PO) | Good | [3] |
| ONO-7927846 | TREK-1 / TREK-2 | TREK-1 (Tl+): 110 nM | High | MED: 0.3 mg/kg (rat, PO), 3 mg/kg (mouse, PO) | Good | [3] |
| Spadin | TREK-1 | 40-60 nM | Selective for TREK-1 over TREK-2, TRAAK, TASK, and TRESK | Not reported in MK-801 NOR test; shows antidepressant and pro-neurogenic effects | Crosses the blood-brain barrier | [4][5] |
| PE 22-28 (Spadin Analog) | TREK-1 | 0.12 nM | Higher affinity and specificity for TREK-1 compared to spadin | Not reported in MK-801 NOR test; shows antidepressant effects | In vivo stability | [4] |
| Fluoxetine | SERT / TREK-1 | TREK-1: ~19 µM | Non-selective | Not typically evaluated in MK-801 NOR test for TREK-1 activity | Good | [5] |
| Amlodipine | L-type Ca2+ channels / TREK-1 | TREK-1: 0.43 µM | Non-selective | Not reported in MK-801 NOR test | Good | [6] |
Minimum Effective Dose (MED): The lowest dose of a drug that produces a statistically significant effect. MK-801 Novel Object Recognition (NOR) Test: A preclinical model used to assess recognition memory. MK-801, an NMDA receptor antagonist, is used to induce cognitive deficits. Kp: Brain-to-plasma concentration ratio, an indicator of CNS penetration.
Experimental Protocols
MK-801 Challenge Novel Object Recognition (NOR) Test
This behavioral paradigm is widely used to evaluate the efficacy of cognitive enhancers.
1. Habituation:
-
Animals (e.g., male CD-1 mice) are individually habituated to the testing arena (e.g., a 48 cm x 48 cm square chamber) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This is done to reduce novelty-induced stress.[7]
2. Drug Administration:
-
On the test day, animals are administered the test compound (e.g., this compound at 3, 10, or 30 mg/kg, IP) or vehicle.[2]
-
After a specific pretreatment time (e.g., 3.5 hours for this compound), a cognitive impairing agent, MK-801 (dizocilpine), is administered (e.g., 0.1-0.2 mg/kg, IP or SC) approximately 30 minutes before the training phase.[2][8]
3. Training (Familiarization) Phase:
-
Each animal is placed in the arena with two identical objects and allowed to explore them for a defined period (e.g., 5-10 minutes).[9] The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.[9]
4. Retention Interval:
-
Following the training phase, the animal is returned to its home cage for a specific retention interval (e.g., 90 minutes to 24 hours).[2][8]
5. Testing (Recognition) Phase:
-
The animal is returned to the testing arena, where one of the familiar objects has been replaced with a novel object.
-
The animal is allowed to explore the objects for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.[9]
6. Data Analysis:
-
A discrimination index (DI) is calculated to assess recognition memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[7]
-
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object. Statistical analysis (e.g., t-test, ANOVA) is used to compare the performance of different treatment groups.[8]
In Vitro Potency and Selectivity Assessment (Patch-Clamp Electrophysiology)
1. Cell Lines:
-
HEK293 cells stably expressing the human TREK-1 channel (hTREK-1) are commonly used.[10]
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.[11]
-
Cells are bathed in an extracellular solution and patched with an electrode filled with an intracellular solution. The composition of these solutions is critical for isolating the desired potassium currents.[12]
-
A voltage protocol is applied to the cell membrane to elicit TREK-1 currents. For example, a voltage ramp from -100 mV to +100 mV can be used.[11]
3. Drug Application:
-
The TREK-1 channel is typically activated using an agonist like arachidonic acid (AA).[10]
-
Increasing concentrations of the test inhibitor are then perfused into the bath, and the resulting inhibition of the TREK-1 current is measured.[10]
4. Data Analysis:
-
The concentration-response curve is plotted, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal current) is calculated.[13]
-
To determine selectivity, the same protocol is applied to cells expressing other K2P channels (e.g., TREK-2, TASK-1, etc.).[5]
Signaling Pathways and Experimental Workflows
TREK-1 Signaling Pathway in Cognitive Function
Inhibition of TREK-1 channels in hippocampal and prefrontal cortex neurons leads to membrane depolarization, increasing neuronal excitability. This enhances the likelihood of action potential firing and strengthens synaptic transmission, particularly through the potentiation of NMDA receptor-dependent long-term potentiation (LTP), a key cellular mechanism for learning and memory.
Caption: TREK-1 signaling pathway in neurons.
Experimental Workflow for Evaluating TREK Inhibitors
The process of identifying and validating a novel TREK inhibitor for cognitive research involves a multi-step workflow, from initial screening to in vivo behavioral testing.
References
- 1. TREK-1 null impairs neuronal excitability, synaptic plasticity, and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic and pharmacological inhibition of two‐pore domain potassium channel TREK‐1 alters depression‐related behaviors and neuronal plasticity in the hippocampus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shortened Spadin Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spadin as a new antidepressant: absence of TREK-1-related side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibition of native TREK-1 K+ channels by selected dihydropyridine Ca2+ channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome [frontiersin.org]
- 8. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to ONO-TR-772 and Second-Generation TREK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation TREK channel inhibitor, ONO-TR-772, with its second-generation successors, ONO-9517601 and ONO-7927846. The TREK (TWIK-related K+) channel family, including TREK-1 and TREK-2, represents a promising target for therapeutic intervention in a range of neurological disorders. This document summarizes key performance data, outlines experimental methodologies, and visualizes the relevant signaling pathways to aid in the selection and application of these important research tools.
Data Presentation: Quantitative Comparison of TREK Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic profiles of this compound and the second-generation inhibitors, ONO-9517601 and ONO-7927846. The second-generation compounds were developed through the optimization of this compound to improve upon its pharmacological and pharmacokinetic properties.[1][2]
Table 1: In Vitro Potency against TREK-1 and TREK-2 Channels
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human TREK-1 | Manual Patch Clamp | 15[3][4] |
| Human TREK-1 | Thallium Flux | 260[1] | |
| Human TREK-2 | Manual Patch Clamp | equipotent to TREK-1[3] | |
| ONO-9517601 | Human TREK-1 | Manual Patch Clamp | 63[1] |
| Human TREK-1 | Thallium Flux | 67[1] | |
| Human TREK-2 | Manual Patch Clamp | 81[1] | |
| Human TREK-2 | Thallium Flux | 230[1] | |
| ONO-7927846 | Human TREK-1 | Manual Patch Clamp | 110[1] |
| Human TREK-1 | Thallium Flux | 110[1] | |
| Human TREK-2 | Manual Patch Clamp | 150[1] | |
| Human TREK-2 | Thallium Flux | 340[1] |
Table 2: Selectivity and Pharmacokinetic Properties
| Compound | Selectivity over other K2P channels | Rat Brain Penetration (Kp) | In Vivo Efficacy (MK-801 challenge NOR) |
| This compound | >67-fold (selective vs TASK-1/2/3, TRESK, TWIK-2, TRAAK)[3] | 0.98[3][4] | MED = 10 mg/kg[3][4] |
| ONO-9517601 | High (details in primary literature) | Excellent (details in primary literature) | MED = 1 mg/kg[1][2] |
| ONO-7927846 | High (details in primary literature) | Excellent (details in primary literature) | MED = 0.3 mg/kg[1][2] |
Note: MED refers to the Minimum Effective Dose in the Novel Object Recognition (NOR) paradigm, a test for cognitive function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thallium Flux Assay for TREK Channel Inhibition
This high-throughput assay is used to screen for modulators of potassium channels, including TREK channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that the influx of Tl+ can be detected by a Tl+-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Stably transfected HEK293 cells expressing the target TREK channel (e.g., human TREK-1) are seeded in 384-well plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) for a specified period (e.g., 60-90 minutes) at room temperature in the dark.
-
Compound Incubation: The dye solution is removed, and the cells are washed. The test compounds (e.g., this compound) at various concentrations are then added to the wells and incubated for a defined period (e.g., 10-30 minutes) to allow for interaction with the channels.
-
Thallium Stimulation and Signal Detection: A stimulus buffer containing Tl+ is added to the wells. The influx of Tl+ through open TREK channels leads to an increase in the fluorescence of the intracellular dye. This fluorescence is measured over time using a plate reader (e.g., FLIPR).
-
Data Analysis: The rate of fluorescence increase is proportional to the number of open TREK channels. The inhibitory effect of the compounds is determined by measuring the reduction in the Tl+ flux in the presence of the compound compared to a vehicle control. IC50 values are calculated from the concentration-response curves.
Manual Patch-Clamp Electrophysiology for TREK Channel Inhibition
This "gold-standard" electrophysiological technique provides a direct measure of ion channel activity with high temporal and voltage resolution.
Protocol:
-
Cell Preparation: Cells expressing the target TREK channel are grown on coverslips. For the experiment, a coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.
-
Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a fine tip (typically 1-5 MΩ resistance). The pipette is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a cell. Gentle suction is applied to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: After establishing a giga-seal, a brief pulse of suction or a voltage transient is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording: The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit TREK channel currents.
-
Compound Application: The test compound is applied to the cell via the perfusion system. The effect of the compound on the TREK channel current is recorded.
-
Data Analysis: The inhibition of the TREK channel current by the compound is measured. The percentage of inhibition is calculated at various concentrations to generate a concentration-response curve from which the IC50 value is determined.
Mandatory Visualization
Signaling Pathway of TREK-1/TREK-2 Inhibition
The following diagram illustrates a potential downstream signaling pathway affected by the inhibition of TREK-1 and TREK-2 channels. Inhibition of these channels leads to membrane depolarization, which can have numerous downstream consequences, including the modulation of inflammatory pathways. One such reported pathway involves the NF-κB signaling cascade.[5]
Caption: Downstream effects of TREK-1/2 channel inhibition.
Experimental Workflow: Thallium Flux Assay
The diagram below outlines the key steps in the thallium flux assay for identifying TREK channel inhibitors.
Caption: Workflow for the Thallium Flux Assay.
Logical Relationship: From First to Second-Generation Inhibitors
This diagram illustrates the developmental progression from the initial lead compound to the optimized second-generation TREK inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ONO-TR-772 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of ONO-TR-772, a selective inhibitor of TREK-1 and TREK-2 potassium channels, with the phenotypes observed in genetic models targeting these channels. By cross-validating the data from pharmacological interventions and genetic manipulation, we aim to provide a comprehensive understanding of the on-target effects of this compound and its therapeutic potential.
Introduction to this compound and TREK Channels
This compound is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (Kcnk2) and TREK-2 (Kcnk10)[1]. These channels are widely expressed in the central nervous system and play a crucial role in regulating neuronal excitability. This compound is central nervous system (CNS) penetrant and has demonstrated pro-cognitive effects in preclinical models[1]. Genetic models, such as knockout mice for TREK-1 and TREK-2, are invaluable tools for validating the pharmacological effects of compounds like this compound and understanding the physiological roles of their targets.
Comparative Data: Pharmacology vs. Genetic Models
The following tables summarize the key findings from studies on this compound and other TREK modulators, and compare them with the phenotypes reported in TREK-1 and TREK-2 genetic knockout (KO) mice.
Table 1: Cognitive Effects
| Model/Compound | Experimental Paradigm | Observed Effect | Supporting Evidence |
| This compound | MK-801-induced cognitive impairment (Novel Object Recognition) | Enhanced recognition memory | This compound dose-dependently reversed the cognitive deficit induced by MK-801, with a minimum effective dose (MED) of 10 mg/kg[1]. |
| TREK-1 KO Mice | Novel Object Recognition | Recognition memory deficit | TREK-1 KO mice exhibit impaired performance in the novel object recognition task, indicating a role for TREK-1 in learning and memory[2][3]. |
| TREK-2 KO Mice | Novel Object Recognition | Normal recognition memory | Mice lacking TREK-2 did not show significant deficits in the novel object recognition test[4][5]. |
| TREK-1/TREK-2/TRAAK KO Mice | Novel Object Recognition | Normal recognition memory | Mice with a combined knockout of all three TREK subfamily members behaved similarly to wild-type controls in this task[4][5]. |
Interpretation: The pro-cognitive effects of the TREK-1/2 inhibitor this compound align with the cognitive deficits observed in TREK-1 knockout mice. This suggests that the inhibition of TREK-1 by this compound is the likely mechanism behind its memory-enhancing effects. The lack of a cognitive phenotype in TREK-2 KO mice in this specific paradigm suggests that TREK-1 is the primary target for this particular behavioral outcome.
Table 2: Electrophysiological Effects
| Model/Compound | Measurement | Observed Effect | Supporting Evidence |
| This compound | TREK-1/TREK-2 channel activity | Potent inhibition (IC50 = 15 nM for TREK-1) | This compound is a highly potent inhibitor of both TREK-1 and TREK-2 channels in electrophysiological assays[1]. |
| TREK-1 KO Mice | Neuronal Excitability (Hippocampal CA1 Pyramidal Neurons) | Increased neuronal excitability | TREK-1 KO neurons show a depolarized membrane potential and increased input resistance, leading to heightened excitability[2]. |
| TREK-1 KO Mice | Synaptic Plasticity (LTP in Hippocampal CA1) | Severely occluded Long-Term Potentiation (LTP) | The absence of TREK-1 impairs the induction of LTP, a cellular correlate of learning and memory[2]. |
Interpretation: The inhibitory action of this compound on TREK-1 channels is expected to increase neuronal excitability, mirroring the phenotype of TREK-1 KO neurons. The seemingly contradictory finding of occluded LTP in TREK-1 KO mice, while this compound has pro-cognitive effects, highlights the complex role of TREK-1 in synaptic plasticity. It is possible that the acute pharmacological inhibition of TREK-1 by this compound has different functional consequences than the chronic developmental absence of the channel in a knockout model.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents[6][7][8][9].
-
Apparatus: An open-field arena.
-
Habituation Phase: Mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the first day to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is used to measure the activity of ion channels, such as TREK-1 and TREK-2, in individual neurons[10][11].
-
Cell Preparation: Neurons expressing the target channels (either from primary cultures or cell lines) are prepared on a coverslip.
-
Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This allows for the measurement of small ionic currents flowing through the channels.
-
Configurations:
-
Whole-cell: The cell membrane within the pipette is ruptured, allowing for the measurement of the total current from all channels on the cell surface.
-
Cell-attached: The seal is maintained, and currents from the channels within the patch of the membrane under the pipette are recorded.
-
Inside-out: A patch of the membrane is excised, allowing for the application of substances to the intracellular side of the channels.
-
-
Data Analysis: The amplitude, kinetics, and voltage-dependence of the recorded currents are analyzed to characterize the properties of the ion channels and the effects of compounds like this compound.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Logical workflow for cross-validating this compound's effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TREK-1 null impairs neuronal excitability, synaptic plasticity, and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREK-1 Null Impairs Neuronal Excitability, Synaptic Plasticity, and Cognitive Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavioral characterization of mice lacking Trek channels [frontiersin.org]
- 5. Behavioral characterization of mice lacking Trek channels. – IPMC [ipmc.cnrs.fr]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. mmpc.org [mmpc.org]
- 10. Early Stimulation of TREK Channel Transcription and Activity Induced by Oxaliplatin-Dependent Cytosolic Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ONO-TR-772 and Spadin as TREK-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWIK-related potassium channel 1 (TREK-1), a two-pore domain potassium channel (K2P), has emerged as a promising therapeutic target for a range of neurological disorders, most notably depression. Inhibition of TREK-1 channels leads to neuronal depolarization, mimicking the effects of some antidepressant drugs. This guide provides a detailed, data-driven comparison of two prominent TREK-1 inhibitors: ONO-TR-772, a synthetic small molecule, and spadin (B612297), a naturally derived peptide. We will delve into their performance, mechanisms of action, and the experimental data supporting their characterization.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and spadin based on available experimental evidence. It is important to note that these values are derived from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound | Spadin | Reference |
| Target | TREK-1 / TREK-2 | TREK-1 | [1][2][3] |
| Type | Synthetic Small Molecule | Natural Peptide | [1][4] |
| TREK-1 IC50 | 15 nM (human) | ~40-70 nM | [1][5] |
| Binding Affinity (Kd) | Not Reported | 10 nM | [4] |
| Selectivity | Dual TREK-1/TREK-2 inhibitor; >67-fold selective over other K2P channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK) | Specific for TREK-1; no effect on TREK-2, TRAAK, TASK, and TRESK channels | [3][6] |
| Mechanism of Action | Direct channel block | Allosteric antagonist of arachidonic acid (AA) activation | [1][7][8] |
| CNS Penetrance | Yes (rat Kp = 0.98) | Brain penetrant | [1][2] |
Mechanism of Action and Signaling Pathways
This compound acts as a direct inhibitor of the TREK-1 channel, and is also a potent inhibitor of the closely related TREK-2 channel.[1][2] Its mechanism is presumed to be a direct block of the ion channel pore, thereby reducing potassium efflux and leading to neuronal membrane depolarization. The downstream signaling effects of this compound have not been extensively reported in the currently available literature.
Spadin , on the other hand, exhibits a more complex mechanism of action. It is a 17-amino acid peptide derived from the propeptide of sortilin.[4] While it inhibits TREK-1, some studies suggest it does not directly block the channel pore in its basal state but rather acts as an allosteric antagonist of channel activation by arachidonic acid (AA).[7][8] Inhibition of TREK-1 by spadin leads to the activation of downstream signaling cascades implicated in antidepressant effects. Notably, spadin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways.[9] This ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB) and an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity.[4][10]
Signaling Pathway Diagram
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of findings. Below are summaries of the key methodologies used to characterize this compound and spadin.
Thallium Flux Assay (for this compound)
This high-throughput screening assay is used to functionally assess the activity of potassium channels.
-
Principle: Thallium (Tl+) ions can pass through open potassium channels and are used as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into cells expressing the TREK-1 channel. Upon channel opening, Tl+ enters the cell, causing an increase in fluorescence. Inhibitors of the channel will prevent this influx and thus reduce the fluorescent signal.
-
Cell Line: A cell line stably expressing human TREK-1 (e.g., HEK293 or CHO cells) is typically used.
-
Procedure:
-
Cells are seeded in 384-well plates.
-
Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
The test compound (this compound) is added to the wells at various concentrations.
-
A stimulus solution containing Tl+ is added to initiate the flux.
-
The fluorescence intensity is measured over time using a plate reader.
-
The IC50 value is calculated from the concentration-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology (for this compound and Spadin)
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel.
-
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage, and the current flowing through the ion channels is measured.
-
Cell Line: Cells expressing the target channel (e.g., HEK-hTREK-1 cells or primary neurons) are used.
-
Procedure for Spadin:
-
HEK cells stably expressing human TREK-1 are cultured.
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The external solution typically contains (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 150 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.2.
-
TREK-1 currents are activated by applying a voltage ramp protocol (e.g., from -100 mV to +60 mV).[4]
-
In studies of spadin's mechanism, currents are often first activated with arachidonic acid (e.g., 10 µM).[7]
-
Spadin is then applied to the external solution, and the inhibition of the current is measured.[7]
-
-
Procedure for this compound: While specific detailed protocols for this compound are not publicly available, a similar whole-cell patch-clamp methodology would have been employed to determine its IC50 and selectivity.[1]
Western Blot for CREB Phosphorylation (relevant for Spadin)
This technique is used to detect and quantify the level of phosphorylated CREB, a key indicator of its activation.
-
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with a primary antibody that specifically recognizes phosphorylated CREB (pCREB). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the pCREB protein.
-
Procedure:
-
Neuronal cells or hippocampal tissue are treated with spadin or a vehicle control.
-
Cells or tissues are lysed to extract proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.
-
Proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for pCREB (e.g., anti-pCREB Ser133).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for total CREB to normalize the pCREB signal.
-
Experimental Workflow Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spadin Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Spadin Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
- 9. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 10. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-TR-772 Demonstrates Superior Selectivity for TREK Channels Compared to Fluoxetine
For researchers and professionals in drug development, the quest for highly selective molecular probes is paramount. In the context of TREK (TWIK-related potassium channel) channel modulation, ONO-TR-772 has emerged as a significantly more selective and potent inhibitor than the widely known antidepressant, fluoxetine (B1211875). This guide provides a detailed comparison of the two compounds, supported by available experimental data, to inform target validation and drug discovery efforts.
This compound is a potent inhibitor of the TREK-1 channel with an IC50 of 15 nM.[1][2][3][4] It also shows equipotent inhibition of the closely related TREK-2 channel, establishing it as a dual TREK-1/2 inhibitor.[3] In stark contrast, fluoxetine inhibits the TREK-1 channel with a much higher IC50 of 19 µM.[5][6][7] Its active metabolite, norfluoxetine (B159337), is slightly more potent with an IC50 of 9 µM for TREK-1.[5][6][7]
The key differentiator between this compound and fluoxetine lies in their selectivity profiles. This compound exhibits high selectivity for TREK-1/2 channels, with IC50 values greater than 10 µM for other tested K2P channels, including TASK-1, TASK-2, TASK-3, TRAAK, TRESK, and TWIK-2.[1][2][3] This represents a selectivity margin of over 67-fold for these other channels.[3] Fluoxetine, while showing some preference for TREK-1, is considerably less selective. For instance, at a concentration of 100 µM, fluoxetine inhibits TREK-1 currents by 84%, but it also blocks the related K2P channel TASK-3 by 31%.[5][6][7]
Quantitative Comparison of Inhibitory Activity
| Compound | Target Channel | IC50 | Selectivity Profile |
| This compound | TREK-1 | 15 nM[1][2][3][4] | >10 µM against other K2P channels (except TREK-2)[1][2][3] |
| TREK-2 | Equipotent to TREK-1[3] | - | |
| Fluoxetine | TREK-1 | 19 µM[5][6][7] | 31% inhibition of TASK-3 at 100 µM[5][6] |
| Norfluoxetine | TREK-1 | 9 µM[5][7] | - |
Experimental Methodologies
The inhibitory activities of both this compound and fluoxetine on TREK channels have been primarily characterized using electrophysiological techniques, specifically whole-cell patch-clamp recording.
Whole-Cell Patch-Clamp Recording
This technique is the gold standard for studying ion channel function and pharmacology. The general protocol involves:
-
Cell Culture and Transfection: A mammalian cell line, such as HEK-293 or tsA 201 cells, is cultured.[5][6] These cells are then transiently transfected with the DNA encoding the human TREK-1 or other K2P channel subunits. This allows for the expression of the target ion channel in the cell membrane.
-
Electrophysiological Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage. Voltage ramps or steps are applied to elicit ion channel currents.
-
Drug Application: The compound of interest (this compound or fluoxetine) is applied to the cell via the extracellular solution at various concentrations.
-
Data Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on channel activity. The concentration-response curve is then plotted to calculate the IC50 value, which is the concentration of the inhibitor required to block 50% of the channel's current.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of TREK channel inhibition and a typical experimental workflow for assessing compound selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 7. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Procognitive Effects of ONO-TR-772: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the procognitive effects of ONO-TR-772 with alternative compounds. The information presented is based on available preclinical experimental data.
This compound is a potent and selective inhibitor of the TWIK-related potassium (TREK)-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family.[1][2] These channels are expressed in the central nervous system and are involved in regulating neuronal excitability. By inhibiting these channels, this compound is proposed to enhance cognitive function, particularly in contexts of cognitive impairment. This guide summarizes the existing preclinical evidence for this compound and compares it with established procognitive agents, donepezil (B133215) and memantine (B1676192).
Comparative Efficacy in Preclinical Models
The primary preclinical model used to evaluate the procognitive effects of this compound is the Novel Object Recognition (NOR) task in rodents with cognitive deficits induced by the NMDA receptor antagonist, MK-801. This model is designed to mimic certain aspects of cognitive dysfunction.
This compound
In a study utilizing a mouse model of MK-801-induced cognitive impairment, this compound demonstrated a dose-dependent improvement in recognition memory in the NOR task. The minimum effective dose (MED) was established at 10 mg/kg when administered intraperitoneally (IP).[1][2]
Alternative Procognitive Agents
Direct comparative studies of this compound with other procognitive drugs using the same animal model and experimental design are limited in the public domain. However, data from studies evaluating donepezil and the general profile of memantine are presented below for contextual comparison.
Memantine: An NMDA receptor antagonist, memantine is also used in the treatment of Alzheimer's disease. There is a lack of available data on the effects of memantine in the Novel Object Recognition task, both in baseline and in MK-801-induced cognitive deficit models in rodents.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and donepezil in the Novel Object Recognition task. It is crucial to note that the experimental conditions, including the animal species and the method of inducing cognitive deficits, were different, which limits direct comparison.
| Compound | Species | Cognitive Deficit Model | Task | Key Finding |
| This compound | Mouse | MK-801 Induced | Novel Object Recognition | Minimum Effective Dose (MED) = 10 mg/kg (IP)[1][2] |
| Donepezil | Rat | Scopolamine Induced | Novel Object Recognition | Reverses cognitive deficit[3] |
| Donepezil | Mouse | AβPP/PS1 Transgenic | Novel Object Recognition | Improves recognition memory[4][5] |
Experimental Protocols
Novel Object Recognition (NOR) Task with MK-801-Induced Cognitive Deficit
This protocol is a standard method for assessing learning and memory in rodents.
-
Habituation: Rodents are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the experiment to acclimate them to the environment.[6]
-
Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration (e.g., 5-10 minutes).[6][7]
-
Induction of Cognitive Deficit: Prior to the training or testing phase, animals are administered MK-801 (a non-competitive NMDA receptor antagonist) to induce a cognitive deficit.[8][9] The dosage and timing of administration can vary between studies.
-
Inter-trial Interval: Following the training phase, the animal is returned to its home cage for a specific retention interval, which can range from a few minutes to 24 hours.
-
Testing Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.[6][7]
-
Data Analysis: A discrimination index is calculated to quantify recognition memory. This index is typically the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Signaling Pathways and Workflows
Proposed Signaling Pathway for TREK-1/TREK-2 Inhibition
The following diagram illustrates the proposed signaling pathway through which this compound exerts its procognitive effects by inhibiting TREK-1 and TREK-2 channels.
Caption: this compound inhibits TREK-1/2, increasing neuronal excitability and enhancing LTP.
Experimental Workflow for Validating Procognitive Effects
This diagram outlines the typical experimental workflow for assessing the procognitive effects of a compound like this compound.
Caption: Workflow for assessing procognitive effects using the Novel Object Recognition task.
Logical Relationship in the Novel Object Recognition Task
This diagram illustrates the logical flow and expected outcomes of the Novel Object Recognition task.
Caption: Logical flow of the Novel Object Recognition task to assess memory.
References
- 1. Discovery of this compound (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acad.carleton.edu [acad.carleton.edu]
ONO-TR-772: A Comparative Guide to its Selectivity Profile Against K2P Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of ONO-TR-772, a potent inhibitor of the two-pore domain potassium (K2P) channel TREK-1. The data presented herein is intended to assist researchers in evaluating this compound as a pharmacological tool for studying the physiological and pathological roles of TREK-1 and other K2P channels.
Executive Summary
This compound is a highly potent inhibitor of the TREK-1 channel, with an IC50 of 15 nM.[1][2] It also demonstrates equipotent inhibition of the closely related TREK-2 channel, making it a dual TREK-1/TREK-2 inhibitor.[1] Critically, this compound exhibits a favorable selectivity profile, with significantly lower potency against other K2P channels, including TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, and TRAAK, where the IC50 is greater than 10 μM.[1] This high degree of selectivity makes this compound a valuable tool for specifically investigating the functions of TREK-1 and TREK-2 channels.
Data Presentation
The following table summarizes the inhibitory activity of this compound against a panel of human K2P channels. The data was generated using thallium flux and manual patch clamp assays.
| Channel | IC50 (nM) | Fold Selectivity vs. TREK-1 |
| TREK-1 | 15 | 1 |
| TREK-2 | equipotent to TREK-1 | 1 |
| TASK-1 | >10,000 | >667 |
| TASK-2 | >10,000 | >667 |
| TASK-3 | >10,000 | >667 |
| TRESK | >10,000 | >667 |
| TWIK-2 | >10,000 | >667 |
| TRAAK | >10,000 | >667 |
Mandatory Visualizations
Caption: Selectivity profile of this compound against K2P channels.
Caption: Workflow for assessing K2P channel inhibitor selectivity.
Experimental Protocols
The following are representative protocols for the assays used to determine the selectivity of this compound. The specific details of the protocols used in the discovery of this compound are not publicly available; therefore, these descriptions are based on standard methodologies for these assays.
Thallium Flux Assay (for High-Throughput Screening)
This assay is a fluorescence-based method used to measure the activity of potassium channels in a high-throughput format. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that the influx of Tl+ can be detected by a specific fluorescent dye.
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the human K2P channel of interest are seeded into 384-well plates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). This allows the dye to enter the cells.
-
Compound Incubation: The dye-loading solution is removed, and cells are incubated with varying concentrations of the test compound (this compound) or a vehicle control.
-
Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate (B86663) is added to the wells. The influx of Tl+ through open K2P channels leads to an increase in the fluorescence of the intracellular dye. This fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).
-
Data Analysis: The rate of fluorescence increase is proportional to the number of open K2P channels. The inhibitory effect of this compound is determined by measuring the reduction in the fluorescence signal in the presence of the compound compared to the vehicle control. IC50 values are calculated from the concentration-response curves.
Manual Patch Clamp Electrophysiology (for Detailed Characterization)
Manual patch clamp is considered the "gold standard" for studying ion channel pharmacology due to its high resolution and ability to directly measure ion channel currents.[3]
General Protocol:
-
Cell Preparation: Cells expressing the K2P channel of interest are grown on coverslips. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an intracellular solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Following gigaseal formation, a brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing a "whole-cell" recording configuration. This allows for the control of the cell's membrane potential and the measurement of the total current flowing through all ion channels in the cell membrane.
-
Data Acquisition: Membrane currents are recorded in response to specific voltage protocols (e.g., voltage ramps or steps) using a patch-clamp amplifier. For K2P channels, which are "leak" channels, a voltage ramp protocol is often used to assess the current-voltage relationship.
-
Compound Application: this compound is applied to the cell via the perfusion system at various concentrations. The effect of the compound on the K2P channel current is measured as a reduction in the current amplitude.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration to generate a concentration-response curve, from which the IC50 value is determined.
Representative Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
References
Comparative Analysis of TREK Inhibitors: ONO-TR-772 vs. ONO-7927846
A detailed guide for researchers on the preclinical profiles of two selective TREK channel inhibitors, ONO-TR-772 and its optimized successor, ONO-7927846. This report outlines their comparative potency, selectivity, pharmacokinetics, and in vivo efficacy, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of two notable tool compounds, this compound (also known as VU6018042) and ONO-7927846 (VU6024391), developed for the study of TWIK-related K+ (TREK) channels. ONO-7927846 is a second-generation compound emerging from the optimization of this compound. Both are potent inhibitors of TREK-1 and TREK-2 channels, which are implicated in various physiological processes, including neuroprotection and mood regulation, making them valuable research tools for investigating the therapeutic potential of TREK channel modulation in cognitive disorders.
In Vitro Potency and Selectivity
ONO-7927846 demonstrates enhanced potency against TREK-1 compared to its predecessor, this compound. Both compounds exhibit a dual inhibitory effect on TREK-1 and TREK-2 channels. The selectivity profile of both inhibitors has been assessed against a panel of other potassium channels, showing a high degree of selectivity for the TREK subfamily.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | hTREK-1 | 15[1] | >67-fold selective over other K2P channels (TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, TRAAK). Equipotent against TREK-2.[1] |
| ONO-7927846 | hTREK-1 | 11 | Also a potent inhibitor of TREK-2 (IC50 = 29 nM). |
Pharmacokinetic Properties
A key objective in the development of ONO-7927846 was the improvement of pharmacokinetic properties, particularly CNS penetration, to facilitate in vivo studies targeting the central nervous system. ONO-7927846 exhibits superior CNS penetration compared to this compound.
| Compound | Parameter | Value | Species |
| This compound | CNS Penetration (Kp) | 0.98[1] | Rat |
| ONO-7927846 | CNS Penetration (Kp) | >1 | Rat |
In Vivo Efficacy in a Model of Cognitive Impairment
The efficacy of both compounds has been evaluated in the MK-801-induced cognitive impairment model using the Novel Object Recognition (NOR) task. This assay assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory. ONO-7927846 demonstrated a significantly lower minimum effective dose (MED) to reverse the cognitive deficits induced by MK-801, indicating greater in vivo potency.
| Compound | Minimum Effective Dose (MED) | Animal Model |
| This compound | 10 mg/kg (IP)[1] | Mouse |
| ONO-7927846 | 0.3 mg/kg (PO) | Rat |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating these compounds.
Experimental Protocols
In Vitro Electrophysiology (Patch Clamp)
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing human TREK-1 or TREK-2 channels.
-
Method: Whole-cell patch-clamp recordings were performed at room temperature. Cells were voltage-clamped at a holding potential of -80 mV. A series of voltage steps were applied to elicit channel currents.
-
Data Acquisition: Currents were recorded and digitized. The inhibitory effect of the compounds was determined by applying increasing concentrations of this compound or ONO-7927846 and measuring the reduction in the current amplitude.
-
Analysis: IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Novel Object Recognition (NOR) Task
-
Animals: Male CD-1 mice (for this compound) or male Sprague-Dawley rats (for ONO-7927846). Animals were housed under standard laboratory conditions with ad libitum access to food and water.
-
Apparatus: A square open-field arena. A variety of objects, differing in shape and texture, were used for the training and testing phases.
-
Procedure:
-
Habituation: Animals were individually placed in the empty arena for a set period to acclimate to the environment.
-
Drug Administration: this compound (intraperitoneal, IP) or ONO-7927846 (oral gavage, PO) was administered at various doses. The vehicle was administered to the control group.
-
Cognitive Impairment Induction: MK-801 (an NMDA receptor antagonist) was administered to induce a cognitive deficit.
-
Training Phase: Animals were placed back in the arena, which now contained two identical objects, and were allowed to explore freely.
-
Retention Interval: A delay period was observed.
-
Test Phase: One of the familiar objects was replaced with a novel object. The animals were returned to the arena, and the time spent exploring each object was recorded.
-
-
Data Analysis: A discrimination index (DI) was calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory. The minimum effective dose (MED) was determined as the lowest dose of the compound that significantly reversed the MK-801-induced reduction in the DI.
Conclusion
ONO-7927846 represents a significant advancement over this compound as a research tool for studying TREK channels. Its improved potency, enhanced CNS penetration, and superior in vivo efficacy at a lower dose make it a more suitable candidate for preclinical studies investigating the role of TREK channels in CNS disorders. This guide provides researchers with the necessary comparative data and methodological insights to inform the selection and application of these valuable pharmacological probes.
References
Safety Operating Guide
Navigating the Disposal of ONO-TR-772: A Guide for Laboratory Professionals
I. Pre-Disposal Handling and Storage: The First Line of Defense
Proper handling and storage of ONO-TR-772 waste are critical preliminary steps to mitigate risks of exposure and environmental contamination.
-
Segregation is Key : Isolate this compound waste from other laboratory waste streams. It is particularly crucial to prevent contact with incompatible materials. While the exact incompatibilities of this compound are not documented, a cautious approach involves separating it from strong acids, bases, and oxidizing agents.[1][2][3]
-
Appropriate Containerization : Utilize a designated, leak-proof waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are generally a safe choice.[2][4] The container must be in good condition, free from cracks or deterioration, and have a secure, tight-fitting screw cap.[1]
-
Clear and Comprehensive Labeling : The waste container must be unequivocally labeled. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
An accurate inventory of the container's contents, including estimated concentrations and volumes.[3]
-
The date when waste was first added to the container (accumulation start date).[1]
-
Appropriate hazard warnings (e.g., "Toxic," "Handle with Care").
-
-
Secure Storage in a Satellite Accumulation Area (SAA) : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][4] This area must be under the control of laboratory personnel. The SAA should be a cool, dry, and well-ventilated space, away from heat sources, direct sunlight, and general laboratory traffic. If stored on the floor, secondary containment must be used.[2][5]
II. Hazardous Waste Characterization: A Critical Determination
The generator of the waste is responsible for determining if it qualifies as hazardous.[6] This is typically done by assessing the four hazardous waste characteristics defined by the U.S. Environmental Protection Agency (EPA).[7][8]
| Hazardous Waste Characteristic | Description | Examples of Wastes with this Characteristic | EPA Waste Code |
| Ignitability | Wastes that can easily catch fire. This includes liquids with a flash point below 60°C (140°F), certain flammable solids, and oxidizers. | Alcohols, acetone, xylene, sodium nitrate | D001[9] |
| Corrosivity | Aqueous wastes that are highly acidic or basic. Specifically, those with a pH less than or equal to 2, or greater than or equal to 12.5, or those that can corrode steel. | Hydrochloric acid, sodium hydroxide, nitric acid | D002[9] |
| Reactivity | Wastes that are unstable under normal conditions. They may react violently with water, generate toxic gases, or be capable of detonation or explosive reaction when heated. | Sodium metal, potassium cyanide, picric acid, reactive sulfides | D003[9] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill.[9] | Wastes containing heavy metals (e.g., lead, mercury), pesticides, and certain organic compounds | D004 - D043[8] |
Without a specific Safety Data Sheet (SDS), a conservative approach should be taken, treating this compound as potentially toxic. Therefore, it is recommended to manage it as a toxic hazardous waste.
III. Step-by-Step Disposal Procedure
The final disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in the regular trash .[10] Evaporation of the waste is also not an acceptable disposal method.[10]
-
Consult Institutional Guidelines : Familiarize yourself with your organization's specific chemical hygiene plan and hazardous waste management procedures.
-
Container Management :
-
Requesting Waste Pickup : Once the waste container is ready for disposal, or as it approaches the accumulation limits for your SAA (typically a maximum of 55 gallons, or 1 quart for acutely toxic waste), you must arrange for its collection.[4]
-
Documentation : Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Procedural workflow for this compound waste management.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. qcbr.queens.org [qcbr.queens.org]
- 6. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
- 8. actenviro.com [actenviro.com]
- 9. choicemedwaste.com [choicemedwaste.com]
- 10. vumc.org [vumc.org]
- 11. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 12. Hazardous Waste Disposal - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. ehs.psu.edu [ehs.psu.edu]
Navigating the Safe Handling of ONO-TR-772: A Guide for Researchers
For laboratory professionals engaged in pioneering drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for ONO-TR-772, a selective TREK inhibitor, to ensure the well-being of researchers and the integrity of experimental outcomes. Due to the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this compound, this document outlines general best practices for handling potent, small molecule compounds in a research setting.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, or any chemical with unknown specific hazards, a cautious and comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, which should be considered mandatory in the absence of specific manufacturer guidance.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes, aerosols, and fine particles that could cause eye irritation or injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to double-glove. | Prevents skin contact and absorption of the compound. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fully buttoned lab coat, preferably made of a chemical-resistant material. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or if aerosolization is possible. Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling the compound, which could have unknown toxicological effects. A chemical fume hood provides the primary engineering control to limit respiratory exposure. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe and efficient handling of research compounds like this compound. The following diagram illustrates a logical progression of steps from receiving the compound to its final disposal.
Disposal Plan
The proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personnel safety.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses of contaminated glassware should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container. The solvent composition should be clearly indicated on the label.
Container Labeling:
All waste containers must be labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Chemical Hazard")
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.
By adhering to these stringent safety protocols, researchers can confidently work with novel compounds like this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
